Pyridone 6
Description
a janus-activated kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457081-03-7 | |
| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyridone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDONE-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyridone 6 as a pan-JAK inhibitor discovery and history
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridone 6 (P6), also known as JAK Inhibitor I, is a potent, cell-permeable, ATP-competitive pan-Janus kinase (JAK) inhibitor. It effectively targets all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2, with inhibitory concentrations in the low nanomolar range. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and evaluation, along with a summary of its structure-activity relationship, are presented to serve as a valuable resource for researchers in the fields of kinase inhibition and drug discovery.
Discovery and History
The discovery of this compound was first reported in 2002 by Thompson et al. from Merck Research Laboratories.[1] The research focused on the photochemical preparation of a novel pyridone-containing tetracycle. This innovative synthesis approach led to the creation of a compound with significant inhibitory activity against the JAK family of protein tyrosine kinases.
Subsequent studies further characterized this compound as a potent inhibitor of all four JAK isoforms. A notable study by Pedranzini et al. in 2006, published in Cancer Research, demonstrated the efficacy of this compound in inducing growth inhibition of multiple myeloma cells, highlighting its potential as a therapeutic agent.[2] Later, in 2011, Nakagawa et al. published a study in the Journal of Immunology that established the ameliorating effects of this compound on allergic skin inflammation in a mouse model of atopic dermatitis, further expanding its potential applications.[3] These key publications have solidified the position of this compound as a critical tool compound for studying JAK signaling and as a lead compound for the development of novel pan-JAK inhibitors.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the JAK family of kinases.[4] It exerts its inhibitory effect by binding to the ATP-binding cleft of the kinase domain of JAK1, JAK2, JAK3, and TYK2.[5] This binding prevents the phosphorylation of the kinase itself and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs). The inhibition of STAT phosphorylation subsequently blocks their dimerization, nuclear translocation, and the transcription of target genes involved in inflammation, immunity, and cell proliferation.
dot
Caption: JAK-STAT Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound against the JAK family and other kinases has been quantified in various studies. The following tables summarize the key inhibitory concentration values.
Table 1: Inhibitory Activity of this compound against JAK Kinases
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| JAK1 (murine) | 15 | - | [1] |
| JAK2 | 1 | - | [1][4] |
| JAK3 | 5 | 5 | [1][4] |
| TYK2 | 1 | - | [1][4] |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (nM) |
| Various other protein kinases | 130 to >10,000 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound was first described by Thompson et al. (2002) and involves a photochemical cyclization step.[1]
Protocol:
-
Starting Material: A trisubstituted imidazole precursor is synthesized through standard organic chemistry methods.
-
Photochemical Reaction: The imidazole precursor is dissolved in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
The solution is irradiated with light at a wavelength greater than 350 nm using a suitable photochemical reactor.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pyridone-containing tetracycle, this compound.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against JAK kinases is typically determined using an in vitro kinase assay.
Protocol:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), ATP, and this compound at various concentrations.
-
Assay Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of this compound to the assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
References
- 1. Photochemical preparation of a pyridone containing tetracycle: a Jak protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Pyridone 6: Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridone 6 is a potent, cell-permeable, ATP-competitive pan-Janus kinase (JAK) inhibitor.[1][2] It demonstrates significant inhibitory activity against the JAK kinase family, playing a crucial role in the modulation of the JAK-STAT signaling pathway. This pathway is integral to numerous cellular processes, including immune response, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.
Chemical Structure and Identifiers
This compound is an organic heterotetracyclic compound.[3] Its core structure consists of a pyridone ring system fused with other heterocyclic and aromatic rings.
| Identifier | Value | Source |
| IUPAC Name | 2-tert-butyl-9-fluoro-1,6-dihydro-7H-benzo[h]imidazo[4,5-f]isoquinolin-7-one | [4] |
| CAS Number | 457081-03-7 | [3] |
| Molecular Formula | C₁₈H₁₆FN₃O | [3] |
| Molecular Weight | 309.34 g/mol | [4] |
| SMILES | CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | [5] |
| InChI Key | VNDWQCSOSCCWIP-UHFFFAOYSA-N | [4] |
| Synonyms | JAK Inhibitor I, CMP 6, Merck 5 | [3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Solubility | DMSO: ≥ 100 mg/mL (323.27 mM) | [1] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [1] |
| pKa (Strongest Acidic) | 10.28 (Predicted) | [5] |
| pKa (Strongest Basic) | 3.91 (Predicted) | [5] |
| logP | 3.91 (Predicted) | [5] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent inhibitor of the Janus kinase family. It exerts its effects by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs).
Inhibitory Activity
The inhibitory concentrations (IC₅₀) of this compound against various JAK isoforms highlight its pan-JAK inhibitory nature.
| Target | IC₅₀ / Kᵢ | Source |
| JAK1 | 15 nM | [1][6] |
| JAK2 | 1 nM | [1][6] |
| JAK3 | 5 nM (Kᵢ) | [7][8] |
| TYK2 | 1 nM | [1][6] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. This compound disrupts this cascade at the initial phosphorylation step.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of Pyridone Derivatives (General Procedure)
While a specific protocol for this compound is proprietary, a general method for the synthesis of pyridone derivatives is the Guareschi-Thorpe reaction.[9] This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.
A general experimental workflow for a three-component Guareschi-Thorpe synthesis is as follows:
-
A mixture of an alkyl cyanoacetate or cyanoacetamide, a 1,3-dicarbonyl compound, and ammonium carbonate is prepared in an aqueous medium.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C).
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated solid product is collected by filtration.
-
The product is washed with cold water and dried. Further purification can be achieved by recrystallization or chromatography if necessary.
In Vitro JAK Kinase Inhibition Assay
The inhibitory activity of this compound on JAK kinases can be determined using a variety of commercially available in vitro kinase assay kits, which typically measure the phosphorylation of a substrate peptide by the kinase.
A generalized protocol is outlined below:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase substrate (e.g., a biotinylated peptide).
-
ATP.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Detection reagent (e.g., antibody-based or fluorescence-based).
-
Microplate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the JAK enzyme, the substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent to quantify the amount of phosphorylated substrate.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: General experimental workflow for a JAK kinase inhibition assay.
Conclusion
This compound is a valuable research tool for studying the JAK-STAT signaling pathway and its role in various physiological and pathological processes. Its potent pan-JAK inhibitory activity provides a means to probe the functions of this critical signaling cascade. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | Tocris Bioscience [tocris.com]
- 3. This compound | C18H16FN3O | CID 5494425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0256971) [hmdb.ca]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Pyridone 6 (JAK Inhibitor I): A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity of Pyridone 6, also known as JAK Inhibitor I. This document details its inhibitory activity against the Janus kinase (JAK) family and other kinases, provides detailed experimental protocols for assessing its activity, and visualizes key biological pathways and experimental workflows.
Target Specificity and Potency
This compound is a potent, cell-permeable, ATP-competitive, and reversible pan-JAK inhibitor. It demonstrates high affinity for the ATP-binding cleft of the JAK family of tyrosine kinases.[1][2]
Inhibitory Activity against the JAK Family
This compound exhibits low nanomolar inhibitory concentrations (IC50) against all four members of the JAK family. Its potent inhibition of JAK2, TYK2, and JAK3 makes it a valuable tool for studying JAK-mediated signaling pathways.
| Target | IC50 / Ki | Species | Notes |
| JAK1 | 15 nM | Murine | [1][3][4][5] |
| JAK2 | 1 nM | Not Specified | [1][3][4][5] |
| JAK3 | 5 nM (Ki) | Not Specified | [3][4] |
| TYK2 | 1 nM | Not Specified | [1][3][4][5] |
| Table 1: Inhibitory activity of this compound against JAK family kinases. |
Kinase Selectivity Profile
While being a potent pan-JAK inhibitor, this compound displays significantly weaker affinity for a range of other protein tyrosine kinases, with IC50 values generally in the micromolar range. This indicates a favorable selectivity profile for the JAK family.
| Kinase Target | IC50 (µM) |
| Csk | 2.1 |
| FGFR | 1.48 |
| MAPK | 1.78 |
| cAMP stimulated protein kinase | 7.1 |
| Table 2: Inhibitory activity of this compound against a selection of other kinases.[4] |
It has been reported that this compound was tested against a panel of 21 other protein kinases and exhibited IC50 values ranging from 130 nM to >10 µM.[1]
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the JAK-STAT signaling pathway, a critical pathway for cytokine and growth factor signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the target specificity of this compound.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the phosphorylation of a substrate by a JAK kinase and is considered a gold standard for determining kinase activity.
Materials:
-
Recombinant human JAK kinase (e.g., JAK2)
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine phosphorylation site)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant JAK kinase, and the peptide substrate at their final desired concentrations.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO to achieve a range of concentrations for IC50 determination.
-
Set up Reactions: To individual reaction tubes, add the kinase reaction mix. Then, add a small volume of the diluted this compound or DMSO (for the control).
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix (containing both unlabeled ATP and [γ-³²P]ATP) to each tube.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Unraveling the Mechanism of Pyridone 6: An In-depth Technical Guide to its ATP-Competitive Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridone 6 (P6) is a potent, cell-permeable, small molecule inhibitor that has garnered significant attention within the research and drug development community for its broad-spectrum inhibition of the Janus kinase (JAK) family. This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of this compound, its impact on downstream signaling pathways, and detailed methodologies for its characterization. Through a synthesis of quantitative data, experimental protocols, and visual diagrams, this document aims to serve as a core resource for professionals investigating JAK-STAT signaling and the therapeutic potential of its inhibitors.
Introduction: The Role of JAKs and the Rationale for Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to numerous cellular processes, including hematopoiesis, immune regulation, inflammation, and cell proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.
This compound has emerged as a valuable tool compound for studying the biological consequences of pan-JAK inhibition. Its mechanism of action revolves around its ability to compete with adenosine triphosphate (ATP) for binding to the catalytic site of JAKs, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as a reversible, ATP-competitive inhibitor of the JAK family of kinases.[1] Structural studies have revealed that this compound binds within the ATP-binding cleft of the JAK kinase domain.[2][3] This binding is stabilized by extensive interactions with residues in the active site, some of which are unique to the JAK family, contributing to its potent and specific inhibition.[3] By occupying the ATP-binding pocket, this compound directly prevents the transfer of the gamma-phosphate from ATP to the substrate, a critical step in the activation of the kinase and the subsequent phosphorylation of downstream STAT proteins.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against the JAK family has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent, pan-JAK inhibitory nature.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 15 | [2][4] |
| JAK2 | 1 | [2] |
| JAK3 | 5 | [2] |
| TYK2 | 1 | [2] |
Furthermore, this compound exhibits significant selectivity for the JAK family over a panel of other protein kinases, where IC50 values are reported to be in the range of 130 nM to >10 µM.[2]
Impact on Downstream Signaling Pathways
The primary consequence of this compound-mediated JAK inhibition is the blockade of the JAK-STAT signaling pathway. This has profound effects on various cellular functions, particularly those driven by cytokines that rely on this pathway.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
References
- 1. Perspectives for the use of structural information and chemical genetics to develop inhibitors of Janus kinases | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. | Sigma-Aldrich [merckmillipore.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide on the Kinase Inhibitory Profile of Pyridone 6
This technical guide provides a comprehensive overview of the inhibitory activity of Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor, against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyk2. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical properties and mechanism of action of this compound.
Data Presentation: Inhibitory Potency (IC50) of this compound
This compound demonstrates potent inhibitory activity across the JAK family, with IC50 values in the low nanomolar range. The compound acts as a reversible, ATP-competitive inhibitor by interacting with the ATP-binding cleft of the JAK kinases[1]. The summarized IC50 values from in vitro biochemical assays are presented below.
| Kinase Target | IC50 Value (nM) |
| JAK1 | 15 |
| JAK2 | 1 |
| JAK3 | 5 |
| Tyk2 | 1 |
Note: Some sources report the inhibitory constant (Ki) for JAK3 as 5 nM[1][2][3]. The IC50 values indicate that this compound is most potent against JAK2 and Tyk2, followed by JAK3 and then JAK1[1][3][4][5].
Experimental Protocols: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) values for this compound against the JAK kinase family are typically determined using in vitro biochemical kinase assays. These assays quantify the enzymatic activity of the purified kinase domain in the presence of varying concentrations of the inhibitor.
General Protocol for an In Vitro Kinase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Assay Reaction:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The reaction mixture contains the purified JAK enzyme, the peptide substrate, ATP, and the necessary buffer components.
-
This compound is serially diluted to a range of concentrations and added to the reaction wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
-
Incubation:
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period, typically 60 minutes, to allow for the phosphorylation of the substrate by the kinase.
-
-
Detection and Quantification:
-
The level of substrate phosphorylation is quantified. A common method is the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® MAX assay[8].
-
For instance, the Z'-LYTE™ kinase assay kit can be used, which measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage[9].
-
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is converted to the percentage of inhibition relative to the control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Cytokines and growth factors initiate this pathway by binding to their specific transmembrane receptors.
Caption: The JAK-STAT signaling cascade and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor like this compound.
Caption: A generalized workflow for the in vitro determination of kinase inhibitor IC50 values.
References
- 1. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pyridone 6 on Cytokine Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Pyridone 6, a potent pan-Janus kinase (JAK) inhibitor, and its impact on cytokine signaling cascades. We will explore its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of the core signaling pathways affected by this compound to facilitate a comprehensive understanding of its biological effects.
Introduction to this compound and Cytokine Signaling
Cytokine signaling is a critical component of the immune system, regulating a wide array of cellular processes including inflammation, proliferation, and differentiation. Dysregulation of these signaling pathways is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway.
This compound (also known as P6) is a small molecule inhibitor that demonstrates potent and broad-spectrum activity against the JAK family of kinases.[1] By competitively binding to the ATP-binding pocket of JAKs, this compound effectively blocks the phosphorylation and subsequent activation of STAT proteins, thereby modulating the expression of cytokine-responsive genes.[1] This inhibitory action makes this compound a valuable tool for studying cytokine signaling and a potential therapeutic candidate for various inflammatory and proliferative disorders.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against JAK kinases and its effect on cytokine-dependent cellular proliferation.
Table 1: Inhibitory Activity of this compound against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 1 |
| JAK3 | 5 |
| TYK2 | 1 |
Data sourced from multiple references.[1]
Table 2: Effect of this compound on Cytokine-Dependent Cellular Proliferation
| Cell Line | Cytokine Stimulant | IC50 (µM) |
| CTLL-2 | IL-2 | 0.1 |
| CTLL-2 | IL-4 | 0.052 |
Data sourced from MedchemExpress.[1]
Table 3: Qualitative Impact of this compound on Cytokine Production
| Cytokine | Effect |
| IFN-γ | Reduced |
| IL-13 | Reduced |
| IL-17 | Enhanced |
| IL-22 | Enhanced |
This table reflects the qualitative effects of this compound on cytokine production as reported in preclinical studies.[1][2] Specific quantitative data on the percentage of reduction or enhancement at various concentrations is not consistently available in the reviewed literature.
Core Signaling Pathway: The JAK/STAT Cascade
The canonical JAK/STAT signaling pathway is a primary target of this compound. The following diagram illustrates the key steps in this cascade and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cytokine signaling.
STAT Phosphorylation Assay via Western Blot
This protocol details the detection of phosphorylated STAT proteins in response to cytokine stimulation and the inhibitory effect of this compound.
Materials:
-
Cell culture reagents
-
Cytokine of interest (e.g., IL-6)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with the appropriate cytokine for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT and total-STAT overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Normalize the phospho-STAT signal to the total-STAT and loading control (β-actin) signals.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cytokine-induced cell proliferation.
Materials:
-
Cells (e.g., CTLL-2)
-
Cell culture medium
-
Cytokine (e.g., IL-2 or IL-4)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only as a blank control.
-
-
Treatment:
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Add the appropriate cytokine to stimulate proliferation to all wells except the negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value of this compound.
-
Cytokine Production Measurement (ELISA)
This protocol describes the quantification of cytokine levels in cell culture supernatants following treatment with this compound.
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatants from treated cells
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add serially diluted standards and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add TMB substrate to each well and incubate until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Determine the concentration of the cytokine in the samples from the standard curve.
-
Clinical Development Status
Based on a comprehensive review of publicly available information, this compound appears to be a preclinical research compound. There is no evidence of this compound having entered clinical trials or having an Investigational New Drug (IND) application filed. The available literature primarily focuses on its in vitro and in vivo characterization in animal models.
Conclusion
This compound is a potent pan-JAK inhibitor that effectively modulates cytokine signaling cascades by targeting the JAK/STAT pathway. Its ability to inhibit all four JAK family members makes it a powerful tool for investigating the roles of these kinases in various biological processes. The data presented in this guide highlight its significant inhibitory activity and its differential effects on the production of various cytokines. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other JAK inhibitors in the context of inflammatory and proliferative diseases. Further research is warranted to fully elucidate its in vivo efficacy and safety profile, which will be crucial for any potential future clinical development.
References
Methodological & Application
Application Notes: Pyridone 6 in Dimethyl Sulfoxide (DMSO)
Introduction
Pyridone 6, also known as JAK Inhibitor I, is a potent, cell-permeable, and ATP-competitive pan-Janus kinase (JAK) inhibitor.[1] It effectively targets the JAK kinase family, which is crucial in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses. Due to its broad-spectrum JAK inhibition, this compound is a valuable tool in studying cellular signaling and has potential applications in the development of therapies for inflammatory diseases and certain cancers. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound due to its high solubilizing capacity for organic molecules.
Mechanism of Action
This compound inhibits the phosphorylation activity of JAK1, JAK2, JAK3, and Tyk2, which are key components of the JAK-STAT signaling pathway.[2] This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate gene expression. By blocking JAK activity, this compound effectively downregulates these signaling cascades, which has been shown to inhibit the proliferation of cells dependent on these pathways and modulate immune cell differentiation.[1] For instance, it has been observed to inhibit IL-2 and IL-4 dependent proliferation and block STAT5 phosphorylation.
Applications
-
Immunology Research: Investigating the roles of different JAK-STAT pathways in immune cell development and function. This compound has been shown to inhibit Th1 and Th2 development while promoting Th17 differentiation.[1]
-
Cancer Biology: Studying the effects of JAK-STAT inhibition on the growth and survival of cancer cells, particularly those from hematopoietic malignancies like multiple myeloma.[2]
-
Stem Cell Biology: In combination with other small molecules, it has been used to induce the differentiation of embryonic stem cells (ESCs) into intermediate mesoderm.
-
Drug Discovery: Serving as a reference compound in the screening and development of more selective JAK inhibitors.
Quantitative Data for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 309.34 g/mol | [2] |
| Formula | C₁₈H₁₆FN₃O | [2] |
| CAS Number | 457081-03-7 | |
| Max Solubility in DMSO | 30.93 mg/mL | |
| Max Molar Conc. in DMSO | 100 mM | |
| IC₅₀ for JAK1 | 15 nM | [1] |
| IC₅₀ for JAK2 | 1 nM | [1] |
| IC₅₀ for JAK3 | 5 nM | [1] |
| IC₅₀ for Tyk2 | 1 nM | [1] |
| Storage of Solid | Store at -20°C | [2] |
| Storage of DMSO Stock | -20°C (up to 1 year) or -80°C (up to 2 years) | [1][4] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.
Procedure for Preparing a 10 mM Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.093 mg of this compound (Molecular Weight = 309.34 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: 0.001 L x 0.010 mol/L x 309.34 g/mol x 1000 mg/g = 3.093 mg
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, gentle warming of the solution in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolving the compound.[1] Visually inspect the solution to ensure no particulates remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4]
Preparation of Working Solutions
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution in your cell culture medium or aqueous buffer.
-
Ensure the final concentration of DMSO in the working solution is typically less than 0.5%, although this can be cell-line dependent.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols: The Use of Pyridone 6 in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. A significant driver of the asthmatic pathology is the T helper 2 (Th2) immune response, which is mediated by cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines signal through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, making it a key target for therapeutic intervention.[3][4][5] Pyridone 6 (P6) is a potent, cell-permeable, pan-JAK inhibitor with high affinity for JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (IC50 = 5 nM), and TYK2 (IC50 = 1 nM).[6] By blocking this critical signaling cascade, this compound offers a valuable tool for investigating asthma pathogenesis and evaluating novel anti-inflammatory strategies in preclinical murine models.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT pathway is central to the Th2-driven inflammation seen in asthma.[4] Th2 cytokines, particularly IL-4 and IL-13, bind to their respective cell surface receptors, leading to the activation of associated JAKs (JAK1, JAK3, Tyk2).[5] These activated kinases then phosphorylate STAT6, which dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for key features of asthma, including IgE production, eosinophil recruitment (via eotaxin), and mucus production.[3][5]
This compound exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STAT6.[3] This blockade effectively suppresses the downstream effects of Th2 cytokines.[3] Studies show that P6 potently suppresses IL-13-mediated STAT6 activation and strongly inhibits the differentiation of naive CD4+ T cells into Th2 cells.[3] Interestingly, while suppressing Th2 differentiation, P6 has been observed to partially enhance the differentiation of Th17 cells.[3][7]
References
- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibitors for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridone 6 in Embryonic Stem Cell Differentiation: A Guide for Researchers
Application Notes and Protocols for the Directed Differentiation of Embryonic Stem Cells Using the Pan-JAK Inhibitor, Pyridone 6.
For Research Use Only.
Introduction
This compound (P6), also known as JAK inhibitor I, is a potent, cell-permeable, pan-Janus kinase (JAK) inhibitor. It effectively blocks the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK/STAT signaling pathway.[1] This pathway plays a crucial role in regulating the self-renewal and pluripotency of embryonic stem cells (ESCs), particularly in murine models.[2] By inhibiting the JAK/STAT pathway, this compound effectively disrupts the maintenance of the pluripotent state, thereby promoting the differentiation of ESCs into various lineages. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to direct the differentiation of embryonic stem cells, with a particular focus on mesoderm induction.
Mechanism of Action
The self-renewal of murine embryonic stem cells is highly dependent on the cytokine Leukemia Inhibitory Factor (LIF), which signals through the JAK/STAT pathway to maintain pluripotency. This compound, by inhibiting all JAK isoforms, effectively blocks this LIF-dependent signaling cascade. This inhibition leads to the downregulation of key pluripotency transcription factors, such as Nanog, and pushes the embryonic stem cells to exit the self-renewal cycle and commit to differentiation. While STAT3 activation is essential for maintaining pluripotency in mouse ESCs, this is not the case for human ESCs. However, the JAK/STAT pathway is still involved in the differentiation of human ESCs into various lineages, including hematopoietic cells.
Signaling Pathway of this compound in ESC Differentiation
Caption: this compound inhibits JAK, blocking STAT3 activation and promoting differentiation.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its application in embryonic stem cell differentiation.
Table 1: Inhibitory Concentration (IC50) of this compound against JAK Isoforms
| Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 1 |
| JAK3 | 5 |
| TYK2 | 1 |
| Data sourced from commercial suppliers and may vary.[1] |
Table 2: Recommended Working Concentrations for ESC Differentiation
| Application | Cell Type | Recommended Concentration Range | Treatment Duration | Expected Outcome |
| Induction of Mesoderm Differentiation | mESCs | 0.5 - 2 µM | 2 - 4 days | Increased expression of Brachyury (T) and other mesodermal markers. |
| General Differentiation Induction | mESCs | 0.1 - 1 µM | 1 - 5 days | Loss of pluripotency markers (e.g., Oct4, Nanog). |
Experimental Protocols
Protocol 1: General Differentiation of Murine Embryonic Stem Cells (mESCs)
This protocol describes a general method to induce differentiation of mESCs by inhibiting the JAK/STAT pathway with this compound.
Materials:
-
Murine Embryonic Stem Cells (e.g., E14, J1)
-
Standard mESC culture medium (DMEM, 15% FBS, 1% NEAA, 1% L-glutamine, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)
-
Differentiation medium (Standard mESC culture medium without LIF)
-
This compound (P6) stock solution (10 mM in DMSO)
-
Gelatin-coated tissue culture plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture mESCs on gelatin-coated plates in standard mESC culture medium. Passage cells every 2-3 days to maintain an undifferentiated state.
-
Initiation of Differentiation:
-
Aspirate the mESC culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize trypsin with mESC culture medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in differentiation medium.
-
Plate the cells onto gelatin-coated plates at a density of 1-2 x 10^4 cells/cm².
-
-
This compound Treatment:
-
After 24 hours, replace the medium with fresh differentiation medium containing the desired concentration of this compound (e.g., 0.5 µM).
-
Culture the cells for 3-5 days, changing the medium with fresh P6-containing differentiation medium every 48 hours.
-
-
Assessment of Differentiation:
-
Monitor cell morphology daily for changes indicative of differentiation (e.g., flattened and enlarged cells, loss of compact colony morphology).
-
After the treatment period, assess the loss of pluripotency by immunofluorescence staining for markers like Oct4 and Nanog, or by qRT-PCR.
-
Analyze the expression of lineage-specific markers to identify the differentiated cell types.
-
Experimental Workflow for General mESC Differentiation
Caption: Workflow for inducing general differentiation of mESCs using this compound.
Protocol 2: Directed Differentiation of mESCs into Mesoderm
This protocol provides a method for directing mESC differentiation towards the mesoderm lineage by inhibiting JAK/STAT signaling.
Materials:
-
Murine Embryonic Stem Cells
-
N2B27 basal medium
-
This compound (P6) stock solution (10 mM in DMSO)
-
CHIR99021 (GSK3 inhibitor)
-
Activin A
-
Gelatin-coated tissue culture plates
-
PBS
-
Trypsin-EDTA
Procedure:
-
Cell Preparation: Culture and prepare a single-cell suspension of mESCs as described in Protocol 1, steps 1 and 2.
-
Mesoderm Induction:
-
Resuspend the mESC pellet in N2B27 basal medium.
-
Plate the cells on gelatin-coated plates at a density of 2 x 10^4 cells/cm² in N2B27 medium containing:
-
This compound (1 µM)
-
CHIR99021 (3 µM)
-
Activin A (20 ng/mL)
-
-
-
Culture and Analysis:
-
Culture the cells for 3-4 days. The medium does not need to be changed during this period.
-
After 3-4 days, harvest the cells for analysis.
-
Assess the efficiency of mesoderm induction by flow cytometry or immunofluorescence for the mesodermal marker Brachyury (T).
-
Further differentiation into specific mesodermal lineages (e.g., cardiac, hematopoietic) can be initiated by replacing the induction medium with appropriate lineage-specific differentiation media.
-
Logical Relationship in Mesoderm Induction
Caption: this compound promotes mesoderm differentiation by inhibiting pluripotency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low differentiation efficiency | Suboptimal concentration of this compound. | Perform a dose-response experiment with this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal concentration for your cell line. |
| Poor initial quality of undifferentiated ESCs. | Ensure that the starting ESC population is healthy, undifferentiated, and free of contamination. | |
| High cell death | This compound concentration is too high. | Reduce the concentration of this compound. |
| Low cell seeding density. | Increase the initial cell seeding density. | |
| Inconsistent differentiation outcomes | Variability in cell line. | Different ESC lines may respond differently. Optimize the protocol for your specific cell line. |
| Inconsistent timing of reagent addition. | Adhere strictly to the protocol timings for the addition of this compound and other differentiation factors. |
Conclusion
This compound is a valuable tool for researchers studying embryonic stem cell differentiation. By effectively inhibiting the JAK/STAT signaling pathway, it provides a reliable method to push ESCs out of the pluripotent state and direct them towards specific lineages, particularly the mesoderm. The protocols provided here serve as a starting point, and optimization for specific cell lines and desired lineages is encouraged for achieving the best results.
References
Pyridone 6: Application Notes for Inhibiting IL-2 Dependent Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the proliferation and differentiation of T lymphocytes, making it a key target in immunology and cancer research. The IL-2 signaling cascade is primarily mediated through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Pyridone 6 (P6) is a potent, cell-permeable, pan-JAK inhibitor that effectively targets multiple members of the JAK family. These application notes provide detailed protocols and quantitative data for utilizing this compound to inhibit IL-2 dependent cellular proliferation, a crucial process in immune regulation and a target for therapeutic intervention in various diseases.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
IL-2 binding to its receptor complex on the surface of T cells leads to the activation of JAK1 and JAK3. These kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2 receptor, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the transcription of genes that promote cell proliferation and survival. This compound exerts its inhibitory effect by competing with ATP for the binding site on the JAK kinases, thereby preventing the phosphorylation and activation of STAT5 and halting the downstream signaling cascade that drives IL-2 dependent proliferation.[1][2]
Quantitative Data: Inhibitory Concentrations of this compound
This compound has been demonstrated to be a highly potent inhibitor of the JAK family in enzymatic assays and to effectively block IL-2 mediated cellular proliferation. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below for easy reference.
Table 1: this compound IC50 Values for JAK Isoforms (Cell-Free Enzymatic Assay)
| Target | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 1 |
| JAK3 | 5 |
| TYK2 | 1 |
| Data sourced from MedchemExpress.[3] |
Table 2: this compound IC50 Value for IL-2 Dependent Cellular Proliferation
| Cell Line | Assay | IC50 (µM) |
| CTLL-2 | IL-2 Driven Proliferation | 0.1 |
| Data sourced from MedchemExpress.[3] |
Experimental Protocols
Protocol 1: Inhibition of IL-2 Dependent Proliferation of CTLL-2 Cells
This protocol describes a method to quantify the inhibitory effect of this compound on the proliferation of the IL-2 dependent murine cytotoxic T-cell line, CTLL-2.
Materials:
-
CTLL-2 cells (ATCC® TIB-214™)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human or murine IL-2
-
This compound (P6)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Maintenance: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of IL-2 (e.g., 10 ng/mL). Maintain cells in a logarithmic growth phase.
-
Preparation of Cells for the Assay:
-
Gently centrifuge the CTLL-2 cell suspension and discard the supernatant.
-
Wash the cells twice with sterile PBS to remove any residual IL-2.
-
Resuspend the cells in complete RPMI-1640 medium without IL-2.
-
Perform a cell count and adjust the cell density to 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (1 x 10^4 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is from 10 µM down to 0.001 µM. Add 50 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Prepare a solution of IL-2 in complete RPMI-1640 medium at a concentration that induces submaximal proliferation (e.g., 2 ng/mL). Add 100 µL of this IL-2 solution to all wells except for the negative control wells (which should receive 100 µL of medium without IL-2).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
Measurement of Proliferation:
-
Approximately 4 hours before the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTT solution).
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the proliferation in the IL-2 stimulated, vehicle-treated wells to 100%.
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of p-STAT5 Following Pyridone 6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (p-STAT5) by Western blot in cells treated with Pyridone 6 (P6), a potent pan-Janus kinase (JAK) inhibitor. This protocol is intended for researchers in cell biology, signal transduction, and drug development who are investigating the JAK/STAT signaling pathway and the effects of its inhibition.
Introduction
The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. STAT5 is a key downstream effector in this pathway, and its phosphorylation at specific tyrosine residues (Tyr694 for STAT5a and Tyr699 for STAT5b) is essential for its activation, dimerization, and nuclear translocation, where it functions as a transcription factor.[1][2][3]
This compound is a cell-permeable, ATP-competitive pan-JAK inhibitor that potently targets JAK1, JAK2, JAK3, and TYK2.[4][5][6] By inhibiting JAKs, this compound effectively blocks the phosphorylation and subsequent activation of STAT proteins, including STAT5. This makes it a valuable tool for studying the physiological roles of the JAK/STAT pathway and for assessing the efficacy of potential therapeutic agents targeting this cascade. Western blotting is a widely used technique to detect changes in protein phosphorylation, providing a semi-quantitative measure of pathway inhibition.
Data Presentation
Table 1: Inhibitory Activity of this compound (P6) against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15[4][6][7] |
| JAK2 | 1[4][5][6][7] |
| JAK3 | 5[4][5][6][7] |
| TYK2 | 1[4][5][6][7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.
Signaling Pathway
Caption: JAK-STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-STAT5 in response to this compound treatment.
Materials and Reagents
-
Cell Lines: A cell line known to have active JAK/STAT signaling (e.g., TF-1, HEL, or other cytokine-dependent cell lines).
-
This compound (P6): Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Cytokine/Stimulant: (e.g., GM-CSF, IL-3, or EPO) to induce STAT5 phosphorylation.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Lysis Buffer: RIPA buffer is recommended for efficient extraction of nuclear and cytoplasmic proteins.[8] Supplement with protease and phosphatase inhibitors immediately before use.
-
RIPA Buffer Components: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (containing sodium vanadate and sodium fluoride).
-
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (dilution as recommended by the manufacturer).
-
Chemiluminescent Substrate: ECL or similar.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-STAT5.
Step-by-Step Protocol
1. Cell Seeding and Culture:
-
Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Culture cells in their recommended growth medium.
2. Cell Treatment:
-
Starvation (Optional): For some cell lines, it may be necessary to reduce basal phosphorylation levels by serum-starving the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM). A dose-response experiment is recommended to determine the optimal inhibitory concentration. Incubate for 1-2 hours.
-
Stimulation: Add the appropriate cytokine (e.g., GM-CSF at 25 ng/mL) to the culture medium to stimulate STAT5 phosphorylation.[2] Incubate for the recommended time (e.g., 15-30 minutes). Include a non-stimulated control and a stimulated, untreated control.
3. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with inhibitors) to the cells.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[9][10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (protein lysate) to a new, clean tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
5. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
6. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
7. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Stripping and Re-probing: To detect total STAT5 as a loading control, the membrane can be stripped of the p-STAT5 antibodies and then re-probed with the total STAT5 antibody, following the same immunoblotting steps. Alternatively, run parallel gels.
-
Analyze the band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal for each sample to account for any variations in protein loading.
Logical Relationship Diagram
Caption: Logical flow of this compound's effect on STAT5 signaling.
Troubleshooting
-
No/Weak p-STAT5 Signal:
-
Ensure the cells were properly stimulated and that the cytokine is active.
-
Confirm that the cell line expresses STAT5 and the relevant cytokine receptors.
-
Check the integrity and concentration of the primary and secondary antibodies.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Probe for a housekeeping protein (e.g., GAPDH or β-actin) or total STAT5 to confirm equal loading.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of this compound on STAT5 phosphorylation, providing valuable insights into the modulation of the JAK/STAT signaling pathway.
References
- 1. PathScan® Phospho-Stat5 (Tyr694) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Stat5 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. addgene.org [addgene.org]
- 10. mesoscale.com [mesoscale.com]
- 11. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
Application Notes: In Vivo Administration of Pyridone 6
Introduction
Pyridone 6 (P6), also known as JAK Inhibitor I, is a potent, cell-permeable, and ATP-competitive pan-Janus kinase (JAK) inhibitor. It demonstrates strong inhibitory activity against the entire JAK family, which is crucial for cytokine signaling. The JAK-STAT signaling pathway is a primary cascade for a wide array of cytokines and growth factors, playing a central role in the regulation of the immune system. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. P6's ability to block this pathway makes it a valuable tool for in vivo research in models of these conditions, such as atopic dermatitis and asthma.[1]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of JAK proteins.[2][3] This prevents the phosphorylation and subsequent activation of JAKs, which in turn blocks the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the expression of target inflammatory genes. P6 has been shown to inhibit both Th1 and Th2 development while promoting Th17 differentiation within a specific concentration range.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ / Kᵢ | Reference |
| JAK1 (murine) | 15 nM | [3][5][6] |
| JAK2 | 1 nM | [2][3][5][6] |
| JAK3 | 5 nM (Kᵢ) | [3][5][6] |
| TYK2 | 1 nM | [2][6] |
| Other Kinases | 130 nM to >10 µM | [2][3] |
Table 2: Summary of Preclinical In Vivo Studies with this compound
| Animal Model | Administration Route | Key Findings | Reference |
| Atopic Dermatitis (NC/Nga mice) | Not Specified | Delayed onset and reduced severity of skin disease. | [2][3] |
| Asthma (Ovalbumin-sensitized mice) | Not Specified | Suppressed eosinophilia in bronchoalveolar lavage (BAL) fluid. | [1] |
| Asthma (Ovalbumin-sensitized mice) | Not Specified (P6-PLGA nanoparticles) | Suppressed both airway eosinophilia and hyperresponsiveness. | [1] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Caption: JAK/STAT signaling pathway inhibition by this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a clear solution of this compound suitable for parenteral administration in animal studies.
Materials:
-
This compound (P6) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a clear stock solution of P6 in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of P6 powder in 1 mL of DMSO. Vortex until fully dissolved. Note: The stock solution can be stored at -20°C for up to one year or -80°C for up to two years.[2]
-
Prepare Working Solution: The working solution for in vivo experiments should be prepared fresh on the day of use.[2] The following provides an example formulation for a final concentration of 2.5 mg/mL.[2]
-
To prepare 1 mL of working solution, start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL P6 stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Concentration Check: This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The final concentration of P6 is 2.5 mg/mL. The dosing volume can be adjusted based on the animal's weight and the desired dose in mg/kg.
Protocol 2: In Vivo Administration in a Murine Asthma Model
This protocol provides a general methodology for evaluating the efficacy of this compound in a mouse model of ovalbumin (OVA)-induced allergic asthma.[1]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Alum adjuvant (e.g., Imject™ Alum)
-
Prepared this compound solution (from Protocol 1)
-
Vehicle control solution (matching the P6 formulation without the compound)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Sensitization Phase:
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum adjuvant.
-
-
Challenge Phase:
-
From Day 14 to Day 16, challenge the mice by intranasal administration of 50 µL of a solution containing 10 µg OVA in PBS, once daily.
-
-
This compound Administration:
-
Treatment with P6 or vehicle should be performed during the challenge phase. For example, administer the prepared P6 solution (e.g., via i.p. injection) one hour prior to each OVA challenge from Day 14 to Day 16. The exact dosage should be determined by dose-ranging studies, but a starting point could be in the 1-10 mg/kg range.
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with PBS. Collect the BAL fluid.
-
Cell Differentials: Centrifuge the BAL fluid, resuspend the cell pellet, and perform differential cell counts (e.g., eosinophils, neutrophils, macrophages) using a stained cytospin preparation.
-
Cytokine Analysis: Measure levels of cytokines such as IL-4, IL-5, IL-13, and IL-17 in the BAL fluid supernatant using ELISA.[1]
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., H&E and PAS staining).
-
References
- 1. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
Pyridone 6: A Potent Inhibitor of Primary Myeloma Cell Growth - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key signaling pathway implicated in the survival and proliferation of myeloma cells is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often constitutively activated. Pyridone 6 (P6), a pan-JAK inhibitor, has emerged as a promising therapeutic agent by effectively targeting this pathway. This document provides detailed application notes and protocols for utilizing this compound to inhibit the growth of primary myeloma cells, based on published research.
Mechanism of Action
This compound exerts its anti-myeloma effects by inhibiting the phosphorylation of Janus kinases (JAK1 and JAK2), which are critical upstream activators of STAT3.[1][2] This inhibition prevents the subsequent phosphorylation and activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.[1][2] By blocking the JAK/STAT3 signaling cascade, this compound induces growth arrest and apoptosis in myeloma cells that are dependent on this pathway for their survival.[1][2]
// Nodes IL6 [label="IL-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6R [label="IL-6 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK1/JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pJAK [label="p-JAK1/p-JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Survival, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Growth Inhibition\n& Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P6 [label="this compound", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges IL6 -> IL6R [label="Binds"]; IL6R -> JAK [label="Activates"]; JAK -> pJAK [label="Autophosphorylation"]; pJAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Promotes"]; P6 -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Gene_Expression -> Apoptosis [style=invis];
// Invisible edges for alignment pSTAT3 -> Apoptosis [style=invis];
{rank=same; IL6; IL6R;} {rank=same; JAK; pJAK;} {rank=same; STAT3; pSTAT3;} {rank=same; Nucleus; Gene_Expression;} {rank=same; P6; Apoptosis;} }
Figure 1: this compound inhibits the JAK/STAT3 signaling pathway.
Data Presentation
The efficacy of this compound in inhibiting myeloma cell growth has been demonstrated across various cell lines. The following tables summarize the key quantitative data.
| Cell Line | Description | IC50 of this compound (µM) | Reference |
| B9 | IL-6 dependent murine hybridoma | ~0.25 | [2] |
| Kinase | IC50 of this compound (nM) | Reference |
| JAK1 | 15 | [3] |
| JAK2 | 1 | [3] |
| JAK3 | 5 | [3] |
| TYK2 | 1 | [3] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Primary Myeloma Cell Culture
This protocol describes the culture of primary myeloma cells, which is essential for studying the effects of this compound on patient-derived samples.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Bone Marrow Stromal Cells (BMSCs) (optional, for co-culture experiments)
-
CD138 microbeads for magnetic-activated cell sorting (MACS)
Protocol:
-
Isolate bone marrow mononuclear cells (BMMCs) from patient samples using Ficoll-Paque density gradient centrifugation.
-
Enrich for primary myeloma cells by positive selection using CD138 microbeads according to the manufacturer's instructions.
-
Culture the purified CD138+ myeloma cells in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For co-culture experiments, plate BMSCs in a culture dish and allow them to adhere overnight before adding the primary myeloma cells.
// Nodes BM_Sample [label="Bone Marrow Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ficoll [label="Ficoll-Paque\nCentrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; BMMCs [label="Isolate BMMCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MACS [label="CD138+ MACS", fillcolor="#FBBC05", fontcolor="#202124"]; CD138_pos [label="Purified CD138+\nMyeloma Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture [label="Culture in RPMI-1640\n(37°C, 5% CO2)", fillcolor="#F1F3F4", fontcolor="#202124"]; CoCulture [label="Optional: Co-culture\nwith BMSCs", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges BM_Sample -> Ficoll; Ficoll -> BMMCs; BMMCs -> MACS; MACS -> CD138_pos; CD138_pos -> Culture; Culture -> CoCulture; }
Figure 2: Workflow for primary myeloma cell culture.
Cell Viability Assay (Alamar Blue)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Myeloma cells (primary or cell lines)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Alamar Blue reagent
-
Fluorescence plate reader
Protocol:
-
Seed myeloma cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Add the this compound dilutions to the wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 4-6 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat myeloma cells with this compound (e.g., 0.5 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
// Nodes Cell_Treatment [label="Treat Myeloma Cells\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest & Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stain [label="Stain with Annexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (15 min, RT, dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Treatment -> Harvest; Harvest -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; }
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for Phospho-STAT3
This protocol is for detecting the phosphorylation status of STAT3, a direct downstream target of JAKs and a key indicator of this compound activity.
Materials:
-
Myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat myeloma cells with this compound for the desired time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
This compound is a potent inhibitor of the JAK/STAT3 signaling pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in primary myeloma cells and cell lines. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to investigate the therapeutic potential of this compound in multiple myeloma. Careful adherence to these protocols will enable the generation of robust and reproducible data to further elucidate the role of JAK/STAT3 inhibition in this disease.
References
Troubleshooting & Optimization
Pyridone 6 not inhibiting STAT phosphorylation troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyridone 6 (P6) to inhibit STAT phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (P6) is a potent, cell-permeable, ATP-competitive pan-JAK inhibitor.[1][2] It targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are crucial for cytokine signaling.[2][3] By inhibiting JAK1, JAK2, JAK3, and Tyk2, P6 blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of downstream target genes.[1][4][5]
Q2: What are the IC50 values of this compound for different JAK kinases?
The inhibitory concentrations of this compound vary for each JAK family member. A summary of these values is provided in the table below.
Q3: Is this compound specific to JAK kinases?
While this compound is a potent JAK inhibitor, it can inhibit other kinases at higher concentrations (IC50 values ranging from 130 nM to >10 μM).[1][6] It has been shown to suppress I-kappaB degradation and extracellular signal-regulated kinase (ERK) in mature osteoclasts.[2] Researchers should consider potential off-target effects, especially when using high concentrations of the inhibitor.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is advisable to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[7]
Troubleshooting Guide: this compound Not Inhibiting STAT Phosphorylation
This guide addresses common issues that may lead to a lack of STAT phosphorylation inhibition when using this compound.
Problem Area 1: Inhibitor Preparation and Storage
Q: I don't see any inhibition of STAT phosphorylation. Could there be an issue with my this compound solution?
A: Yes, problems with the inhibitor solution are a common cause of experimental failure. Consider the following:
-
Improper Dissolving: Ensure the P6 powder is fully dissolved. Vortex thoroughly and visually inspect for any precipitate.
-
Incorrect Solvent: Use high-quality, anhydrous DMSO to prepare your stock solution.[7]
-
Degradation: P6 solutions can degrade over time, especially with repeated freeze-thaw cycles or improper storage. Prepare fresh working dilutions from a properly stored stock solution for each experiment. It is recommended to store stock solutions at -80°C for long-term use.[2][6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells and is consistent across all experimental conditions, including the vehicle control.
Problem Area 2: Experimental Design and Protocol
Q: I've confirmed my this compound solution is fine, but I'm still not observing the expected inhibition. What else could be wrong?
A: Your experimental setup could be the source of the issue. Here are some factors to check:
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Suboptimal P6 Concentration: The effective concentration of P6 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of concentrations around the published IC50 values for the relevant JAKs.
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Insufficient Pre-incubation Time: P6 is cell-permeable, but it needs time to enter the cells and inhibit the JAK kinases before cytokine stimulation.[1] A pre-incubation time of 1-2 hours is a good starting point, but this may need to be optimized.
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Timing of Cytokine Stimulation: The kinetics of STAT phosphorylation can be rapid and transient. Ensure you are stimulating the cells for the appropriate amount of time to see a robust p-STAT signal in your positive control.
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Cell Health and Density: Unhealthy or overly confluent cells may not respond appropriately to stimuli or inhibitors. Ensure your cells are healthy and seeded at an appropriate density.
Problem Area 3: Cell Line-Specific Issues
Q: Could my specific cell line be resistant to this compound?
A: It's possible. Some cell lines may have mechanisms that make them less sensitive to JAK inhibition.
-
Constitutively Active Downstream Signaling: The signaling pathway downstream of STATs may be constitutively active in your cell line, bypassing the need for JAK-mediated STAT phosphorylation.
-
Alternative Signaling Pathways: Your cell line might utilize redundant or alternative signaling pathways that can activate STATs independently of the canonical JAK pathway.
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Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps that can actively remove P6 from the cell, reducing its effective intracellular concentration.
Problem Area 4: Data Analysis and Interpretation
Q: My Western blot results are ambiguous. How can I be sure if the inhibition is working?
A: Proper controls and careful data interpretation are crucial.
-
Controls are Key: Always include the following controls in your experiment:
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Untreated cells: To establish baseline p-STAT levels.
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Vehicle control (e.g., DMSO): To control for any effects of the solvent.
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Cytokine-stimulated cells (positive control): To confirm that the signaling pathway is active and can be stimulated.
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P6-treated, cytokine-stimulated cells: Your experimental condition.
-
-
Loading Controls: Always probe your Western blots for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. Also, probe for total STAT to ensure that the changes you see are in the phosphorylated form and not the total protein level.
-
Quantitative Analysis: Quantify your Western blot bands using densitometry to get a more accurate measure of the changes in p-STAT levels.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against JAK Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15[2][6][7][8] |
| JAK2 | 1[2][6][7][8] |
| JAK3 | 5[6][7][8] |
| Tyk2 | 1[2][6][7][8] |
Experimental Protocols
General Protocol for this compound Treatment and Western Blotting for p-STAT
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Serum Starvation:
-
Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Once the cells have adhered, replace the growth medium with serum-free or low-serum medium and incubate for 4-24 hours to reduce basal signaling.
-
-
This compound Treatment:
-
Prepare working dilutions of this compound in serum-free medium from your stock solution.
-
Remove the starvation medium and add the medium containing the desired concentration of this compound (or vehicle control).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine (e.g., IL-6, IFN-γ) directly to the wells to the desired final concentration.
-
Incubate for the optimal time to induce STAT phosphorylation (typically 15-30 minutes, but this should be optimized).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet the cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT (your target) and total STAT.
-
Probe with a primary antibody for a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | JAK | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. This compound, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
Off-target effects of Pyridone 6 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pyridone 6, with a particular focus on addressing potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, cell-permeable pan-Janus kinase (JAK) inhibitor.[1][2] It targets the JAK family of non-receptor tyrosine kinases, which are crucial for cytokine signaling. By binding to the ATP-binding cleft of JAKs, this compound blocks their kinase activity, thereby inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This disruption of the JAK/STAT signaling pathway modulates the cellular response to a variety of cytokines and growth factors.
Q2: What are the reported potencies of this compound against the different JAK isoforms?
This compound exhibits potent inhibitory activity against all four members of the JAK family with low nanomolar efficacy. The reported IC50 values are summarized in the table below.
Q3: Does this compound have activity against other kinases?
Yes, while this compound is a potent JAK inhibitor, it has been shown to have weaker affinities for other protein tyrosine kinases, with IC50 values ranging from 130 nM to over 10 µM.[1][2] This suggests that at higher concentrations, this compound may inhibit other kinases, leading to potential off-target effects.
Q4: What are the known effects of this compound on different T helper cell subsets?
This compound has been shown to modulate the differentiation of T helper (Th) cells. It strongly inhibits the development of Th1 and Th2 cells, while promoting the differentiation of Th17 cells within a specific concentration range.[1][2][4] This is likely due to differential inhibition of STAT phosphorylation, with STAT1, STAT5, and STAT6 being more strongly inhibited than STAT3 at similar concentrations.[4]
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in cell-based assays at high concentrations of this compound.
-
Possible Cause: Off-target effects due to the inhibition of other kinases. While highly potent against JAKs, the selectivity of this compound decreases at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a dose-response experiment and verify that the observed phenotype correlates with the inhibition of JAK/STAT signaling (e.g., by checking the phosphorylation status of STAT proteins via Western blot).
-
Titrate to the Minimum Effective Concentration: Determine the lowest concentration of this compound that achieves the desired level of JAK inhibition to minimize the risk of off-target effects.
-
Utilize a More Selective Inhibitor: If off-target effects are suspected, consider using a more selective JAK inhibitor as a control to confirm that the observed phenotype is indeed due to JAK inhibition.
-
Kinase Profiling: To definitively identify off-target interactions, consider performing a kinase profiling assay where this compound is screened against a broad panel of kinases at the concentrations used in your experiments.
-
Issue 2: Observing enhanced Th17 differentiation in your cell cultures.
-
Possible Cause: This is a known effect of this compound within a certain concentration range.[1][2][4] this compound less efficiently suppresses STAT3 phosphorylation, which is crucial for Th17 differentiation, compared to its strong inhibition of STAT1, STAT5, and STAT6 that drive Th1 and Th2 differentiation.[4]
-
Troubleshooting Steps:
-
Verify STAT Phosphorylation Levels: Analyze the phosphorylation status of STAT1, STAT3, STAT5, and STAT6 in your treated cells to confirm the differential inhibition pattern.
-
Adjust Concentration: If enhancement of Th17 is an undesirable effect, try adjusting the concentration of this compound. A lower concentration might still sufficiently inhibit Th1/Th2 pathways without significantly promoting Th17.
-
Alternative Inhibitors: If modulating the Th17 response is critical, you may need to explore alternative JAK inhibitors with a different selectivity profile.
-
Issue 3: Inconsistent results in animal models.
-
Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. The formulation and delivery method can significantly impact its efficacy.
-
Troubleshooting Steps:
-
Optimize Formulation: Encapsulating this compound in nanoparticles, such as polylactic-coglycolic acid (PLGA), has been shown to improve its therapeutic potency in murine models of asthma.[5]
-
Conduct PK/PD Studies: If feasible, perform studies to determine the concentration of this compound in the target tissue and its effect on JAK/STAT signaling over time. This will help in optimizing the dosing regimen.
-
Control for Vehicle Effects: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the delivery vehicle.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound against JAK Family Kinases
| Kinase | IC50 / Ki | Reference(s) |
| JAK1 | 15 nM (IC50) | [1][6] |
| JAK2 | 1 nM (IC50) | [1][6] |
| JAK3 | 5 nM (Ki) | [6] |
| TYK2 | 1 nM (IC50) | [1][6] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase Class | Inhibitory Concentration | Reference(s) |
| Other Protein Tyrosine Kinases | 130 nM to >10 µM (IC50) | [1][2] |
Experimental Protocols
Protocol 1: Assessing On-Target and Off-Target Effects of this compound in a Cell-Based Assay
Objective: To determine the concentration-dependent effects of this compound on JAK/STAT signaling and to identify potential off-target effects on other signaling pathways.
Methodology:
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., CTLL-2 for IL-2 signaling or other cells expressing relevant cytokine receptors) in appropriate media.
-
This compound Treatment: Seed the cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a DMSO vehicle control.
-
Cytokine Stimulation: After pre-treatment with this compound, stimulate the cells with the appropriate cytokine (e.g., IL-2, IL-4, IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK/STAT pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-STATs (e.g., p-STAT1, p-STAT3, p-STAT5, p-STAT6) and total STATs to assess on-target effects.
-
To investigate potential off-target effects, probe for key phosphorylated proteins in other signaling pathways that might be affected by off-target kinase inhibition (e.g., p-ERK, p-Akt).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Plot the dose-response curves to determine the IC50 for the inhibition of STAT phosphorylation. Compare these with any observed changes in other signaling pathways at higher concentrations.
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Experimental workflow for off-target effect analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. This compound, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
Common issues with Pyridone 6 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyridone 6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions for experiments, it is best to freshly dilute the stock solution on the day of use.[1]
Q2: What are the primary factors that can affect the stability of this compound in culture media?
A2: The stability of this compound in culture media can be influenced by several factors, including:
-
pH: The pH of the culture medium can significantly impact the stability of compounds containing a pyridone ring.[2] Extreme pH values may lead to hydrolysis or other forms of degradation.
-
Temperature: As with most small molecules, prolonged incubation at 37°C in a cell culture incubator can lead to gradual degradation. The rate of degradation is expected to increase with higher temperatures.
-
Light Exposure: Pyridone derivatives can be susceptible to photodegradation.[3] It is advisable to protect media containing this compound from direct light exposure by using amber-colored vessels or by minimizing light exposure during handling.
-
Media Components: Components of the culture medium, such as serum proteins (e.g., albumin), can interact with and bind to small molecules like this compound.[4][5] This interaction can affect the free concentration and perceived stability of the compound.
Q3: How can I determine the actual concentration of active this compound in my culture medium over time?
A3: To accurately determine the concentration of active this compound, a stability study should be performed. This typically involves incubating the compound in the specific culture medium under experimental conditions (e.g., 37°C, 5% CO2) and collecting samples at various time points. The concentration of this compound in these samples can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation products of this compound in cell culture media. General degradation pathways for pyridone-containing compounds can involve hydrolysis of the pyridone ring or oxidation. Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) would be necessary to identify and characterize potential degradation products.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in stock solution. | Ensure proper storage of stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Degradation of this compound in culture medium. | Minimize the time between adding this compound to the medium and starting the experiment. Consider replenishing the medium with fresh this compound for long-term experiments. Protect the culture from light. | |
| Interaction with serum proteins. | If using serum-containing medium, be aware that albumin can bind to this compound, reducing its free concentration.[4][8] Consider reducing the serum percentage if compatible with your cell line or using a serum-free medium for specific assays. | |
| High variability between replicate experiments. | Inconsistent preparation of working solutions. | Ensure accurate and consistent dilution of the stock solution for each experiment. Use calibrated pipettes. |
| Photodegradation. | Protect all solutions containing this compound, including stock solutions and final culture media, from light.[3] | |
| Precipitation of this compound in culture medium. | Poor solubility. | This compound has good solubility in DMSO. However, when diluted into aqueous culture media, the final concentration of DMSO should be kept low (typically <0.1%) to avoid both solvent-induced cell toxicity and compound precipitation. Ensure the final concentration of this compound does not exceed its aqueous solubility limit. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, amber-colored microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired experimental concentration. Also, prepare a "time zero" sample by immediately extracting a portion of this solution.
-
Incubation: Aliquot the working solution into sterile, amber-colored tubes or wells of a plate and place them in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample Preparation for Analysis: Depending on the analytical method, samples may require protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the culture medium.
Visualizations
Signaling Pathway of this compound (JAK/STAT Pathway)
This compound is a pan-JAK inhibitor, targeting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] These kinases are crucial for signaling downstream of cytokine receptors, which, upon ligand binding, activate JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. By inhibiting JAKs, this compound blocks this signaling cascade.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the key steps in determining the stability of this compound in a cell culture medium.
Caption: Workflow for determining the in vitro stability of this compound.
Troubleshooting Logic for Inconsistent this compound Activity
This decision tree provides a logical approach to troubleshooting experiments where this compound shows inconsistent or lower-than-expected activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unusual stability and carbon acidity of a dicationic carbon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. waters.com [waters.com]
- 8. Bovine Serum Albumin Interactions with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Pyridone 6 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Pyridone 6 cytotoxicity in primary cells, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as P6) is a potent, cell-permeable, ATP-competitive pan-JAK inhibitor. It targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and inflammation.[1][2] this compound inhibits JAK1, JAK2, JAK3, and Tyk2 at low nanomolar concentrations, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3][4][5]
Q2: Why are primary cells often more sensitive to drug-induced cytotoxicity than immortalized cell lines?
Primary cells are isolated directly from tissues and have a finite lifespan.[6] They retain many of the physiological characteristics of their tissue of origin, including metabolic pathways and differentiation states.[6] Unlike immortalized cell lines, which are often derived from tumors and have adapted to robust proliferation in culture, primary cells can be more delicate and have lower proliferative capacity.[6][7] This makes them more susceptible to stressors like chemical treatments, osmotic shock, and suboptimal culture conditions, often resulting in higher cytotoxicity.[8][9]
Q3: What are the most common general causes of cytotoxicity in primary cell culture experiments?
Beyond the specific activity of a drug, several factors can contribute to cytotoxicity:
-
High Drug Concentration: Exceeding the optimal concentration can lead to off-target effects or overwhelm cellular defense mechanisms.
-
Solvent Toxicity: Solvents like DMSO, used to dissolve compounds, can be toxic to cells, especially at concentrations above 0.5%. It is crucial to maintain a consistent, low concentration of the solvent across all experimental and control wells.[9]
-
Suboptimal Culture Conditions: Factors such as incorrect media formulation, pH, temperature, high cell density, or depletion of nutrients can stress cells and increase their sensitivity to drug treatment.[10]
-
Handling Errors: Rough handling during passaging, harsh centrifugation, or allowing cells to dry out can damage primary cells and compromise their viability.[8][9]
Troubleshooting Guide: High Cytotoxicity with this compound
Problem: I am observing significant cell death in my primary cell cultures after treatment with this compound.
This is a common issue when working with potent inhibitors in sensitive cell systems. Follow these steps to diagnose and resolve the problem.
Step 1: Verify this compound Concentration and On-Target Specificity
The most frequent cause of cytotoxicity is a drug concentration that is too high. While this compound is a potent JAK inhibitor, excessively high concentrations can lead to off-target effects, inhibiting other essential kinases and cellular processes.[3]
Recommended Action:
-
Review IC50 Values: Compare your working concentration to the known 50% inhibitory concentrations (IC50) for the JAK family and other kinases. The goal is to use the lowest concentration that effectively inhibits your target (e.g., a specific JAK-STAT pathway) while avoiding concentrations that affect other kinases.
-
Perform a Dose-Response Experiment: If you have not already, conduct a dose-response (or concentration-response) curve to determine the precise EC50/IC50 in your specific primary cell type. This will establish the optimal concentration range for your experiments.
Table 1: this compound Inhibitory Concentrations (IC50) for JAK Family Kinases
| Target Kinase | IC50 Value |
|---|---|
| JAK2 | 1 nM[1][3][4] |
| Tyk2 | 1 nM[1][3][4] |
| JAK3 | 5 nM[1][3][4] |
| JAK1 (murine) | 15 nM[1][3][4] |
Table 2: this compound Inhibitory Concentrations (IC50) for Selected Off-Target Kinases
| Off-Target Kinase | IC50 Value |
|---|---|
| Mek | 0.16 µM |
| IκB Kinase 2 | 0.3 µM |
| Fyn T | 0.5 µM |
| Flt-4 | 0.69 µM |
| FGFR2 | 0.94 µM |
| PKC(α) | 1.2 µM |
| KDR | 1.4 µM |
| Data compiled from Medchemexpress.[3] | |
Step 2: Optimize the Duration of Exposure
Primary cells may not tolerate long-term exposure to inhibitors. Cytotoxic effects can be time-dependent.
Recommended Action:
-
Conduct a Time-Course Experiment: Treat your cells with the optimized concentration of this compound from Step 1 and measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). This will help you identify a therapeutic window where you can observe target inhibition without significant cell death. In some cases, a shorter treatment duration is sufficient to achieve the desired biological effect.
Step 3: Assess and Control for Solvent Toxicity
The solvent used to dissolve this compound, typically DMSO, can be independently cytotoxic.
Recommended Action:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%.
-
Use a Vehicle Control: Always include a "vehicle-only" control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups. This allows you to distinguish between the cytotoxicity of the solvent and the drug itself.[11]
Step 4: Evaluate Overall Primary Cell Health and Culture Conditions
The baseline health of your primary cells is a critical factor. Stressed or unhealthy cells will be more sensitive to any treatment.
Recommended Action:
-
Confirm Cell Viability Pre-Treatment: Before starting an experiment, ensure your cells have high viability (>95%) and are at the optimal density. Over-confluent or under-seeded cultures can respond differently to treatment.
-
Use Proper Thawing and Seeding Techniques: Primary cells are fragile upon thawing. Thaw them quickly, add pre-warmed medium slowly to avoid osmotic shock, and use the recommended seeding density.[8] For some cell types, avoid centrifugation immediately after thawing.[8]
-
Ensure Media Quality: Use fresh, pre-warmed culture medium with the correct supplements. Nutrient depletion can be a stressor that exacerbates drug toxicity.
Key Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
This protocol helps determine the concentration of this compound that inhibits a biological process of interest by 50% in your specific cell system.
Methodology:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might start at 1 µM and dilute down to 1 pM. Also, prepare a 2x concentrated vehicle control (e.g., 0.2% DMSO if the final concentration is 0.1%).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Endpoint Measurement: Measure the desired biological endpoint. This could be cell viability (using an MTT or resazurin assay), inhibition of STAT phosphorylation (via Western Blot or ELISA), or another relevant functional output.
-
Data Analysis: Plot the endpoint measurement against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[12]
Methodology:
-
Experimental Setup: Seed cells and treat with this compound (at various concentrations), a vehicle control, and an untreated control as described above. Additionally, include a "Maximum LDH Release" control by adding a lysis buffer (provided with most commercial kits) to a set of untreated wells 1 hour before the endpoint.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture from a commercial kit.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the kit manufacturer (usually 15-30 minutes).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = 100 * (Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)
Visualizations: Pathways and Workflows
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting and minimizing this compound cytotoxicity.
Caption: A decision tree for troubleshooting sources of this compound cytotoxicity.
References
- 1. abmole.com [abmole.com]
- 2. This compound | JAK | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 6. kosheeka.com [kosheeka.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. kosheeka.com [kosheeka.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Pyridone 6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridone 6 (P6), a potent pan-JAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable, ATP-competitive, and reversible pan-Janus kinase (JAK) inhibitor. It potently inhibits all members of the JAK family (JAK1, JAK2, JAK3, and Tyk2), which are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[1][2] P6 exerts its inhibitory effect by binding to the ATP-binding cleft of the JAK kinases.[1]
Q2: What are the reported IC50 values for this compound against different JAK kinases?
The inhibitory potency of this compound varies across the JAK family members. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Kinase | IC50 / Ki |
| JAK1 | 15 nM[1][2][3] |
| JAK2 | 1 nM[1][2][3] |
| JAK3 | 5 nM (Ki)[2][4] |
| TYK2 | 1 nM[1][2][3] |
Q3: Is this compound selective for JAK kinases?
This compound displays significantly weaker affinities for other protein tyrosine kinases, with IC50 values ranging from 130 nM to over 10 µM for 21 other tested kinases.[1] However, at higher concentrations, off-target effects on other kinases cannot be ruled out. For instance, it has been shown to suppress I-kappaB degradation and extracellular signal-regulated kinase (ERK) in mature osteoclasts.[2][4]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
Proper solubilization is critical for experimental success.
-
In Vitro: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO (e.g., 62 mg/mL or 200.42 mM).[3] This stock can then be diluted in cell culture medium to the final working concentration. Note that moisture-absorbing DMSO can reduce solubility.[3]
-
In Vivo: For animal studies, specific formulations are required. One protocol involves preparing a 2.5 mg/mL suspended solution by first dissolving the DMSO stock in PEG300, followed by the addition of Tween-80 and finally saline.[1] Another protocol for a 1 mL working solution suggests adding 50 μL of an 8.8 mg/mL clear DMSO stock solution to 950 μL of corn oil.[3] It is crucial to ensure the final solution is mixed evenly and used immediately for optimal results.[3]
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of STAT phosphorylation.
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Possible Cause 1: Inadequate Concentration.
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Solution: Ensure you are using a concentration of this compound that is sufficient to inhibit the specific JAK kinase upstream of your STAT of interest. Refer to the IC50 values in the table above. Remember that the effective concentration in a cellular context (EC50) may be higher than the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Reagent Instability.
-
Solution: this compound stock solutions should be stored properly. For long-term storage, -80°C is recommended (stable for up to 2 years), while for shorter periods, -20°C is acceptable (stable for up to 1 year).[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Cell Permeability Issues.
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Solution: While this compound is generally considered cell-permeable, issues can arise in certain cell types or with specific experimental conditions.[2] Ensure that the vehicle (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.1%). You may also consider using a positive control JAK inhibitor with known cell permeability to validate your experimental system.
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Problem 2: I am observing unexpected or paradoxical effects on T-cell differentiation.
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Possible Cause: Concentration-Dependent Differential Inhibition of STATs.
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Explanation: this compound can have complex, concentration-dependent effects on T-helper (Th) cell differentiation. While it strongly inhibits Th1 and Th2 development, it has been shown to enhance Th17 differentiation within a certain concentration range.[1][5][6] This is likely due to its differential inhibition of STAT phosphorylation; it strongly inhibits STAT1, STAT5, and STAT6, while STAT3 phosphorylation is less efficiently suppressed at the same concentrations.[5]
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Solution: Carefully titrate the concentration of this compound in your T-cell differentiation assays. Analyze the phosphorylation status of multiple STATs (STAT1, STAT3, STAT5, STAT6) to understand the specific signaling pathways being affected at different concentrations.
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Problem 3: My cells are showing signs of toxicity or apoptosis.
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Possible Cause 1: High Concentration or Off-Target Effects.
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Solution: High concentrations of this compound may lead to off-target effects and cellular toxicity. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line through a cytotoxicity assay (e.g., MTT or Annexin V/PI staining).[7] In some cell lines, P6 has been shown to induce apoptosis, particularly in combination with other cytotoxic drugs.[8]
-
-
Possible Cause 2: Vehicle Toxicity.
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Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1% in most cell culture experiments. Always include a vehicle-only control in your experiments.
-
Problem 4: Inconsistent results in animal models.
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Possible Cause 1: Poor Bioavailability or Rapid Metabolism.
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Solution: The formulation and route of administration can significantly impact the in vivo efficacy of this compound. The use of nanoparticle encapsulation, such as polylactic-coglycolic acid (PLGA), has been shown to improve its therapeutic potency in a murine asthma model.[6] Consider optimizing the delivery method if you suspect poor bioavailability.
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Possible Cause 2: Inappropriate Dosing Regimen.
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Solution: The dosing frequency and concentration need to be optimized for your specific animal model and disease state. The half-life and clearance rate of this compound in your model system will influence the required dosing schedule to maintain effective inhibitory concentrations.
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Experimental Protocols
Protocol 1: In Vitro STAT Phosphorylation Inhibition Assay
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Cell Culture: Plate cells (e.g., CTLL-2, MOLM13) at an appropriate density and allow them to adhere or recover overnight.[1]
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Serum Starvation (Optional): Depending on the cell line and pathway of interest, you may need to serum-starve the cells for a few hours to reduce basal signaling.
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Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1.5 hours).[1]
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Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2, IL-4) for a short period (e.g., 30 minutes) to induce JAK/STAT signaling.[1][7]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STATs (e.g., p-STAT5) and total STATs.
Protocol 2: T-Cell Differentiation Assay
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Naive T-Cell Isolation: Isolate naive CD4+ T cells from a relevant source (e.g., mouse spleen).
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Cell Culture and Differentiation Conditions: Culture the naive T cells under specific polarizing conditions for Th1, Th2, or Th17 differentiation. This typically involves specific combinations of cytokines and blocking antibodies.
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This compound Treatment: Add varying concentrations of this compound to the culture medium at the initiation of differentiation.
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Analysis: After several days of culture, analyze the T-cell populations by intracellular cytokine staining and flow cytometry for signature cytokines (e.g., IFN-γ for Th1, IL-4/IL-13 for Th2, IL-17/IL-22 for Th17) or by qPCR for key transcription factor expression.[5][6]
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 5. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Pyridone 6 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridone 6. The information herein is designed to address common challenges related to its precipitation in aqueous solutions and to ensure the stability and effectiveness of your experimental outcomes.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Cause 1: Low Aqueous Solubility this compound is a lipophilic compound with inherently low solubility in aqueous solutions. Direct addition to aqueous buffers, especially at higher concentrations, will likely result in immediate precipitation.
Solution:
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before diluting it into your aqueous experimental medium.
-
Stepwise Dilution: When diluting the stock solution, add it to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Formulation with Excipients: For in vivo or cell-based assays, consider using a formulation vehicle that enhances solubility. Common excipients include PEG300, Tween-80, and SBE-β-CD.[1]
Possible Cause 2: Buffer Composition and pH The pH and composition of your aqueous buffer can significantly impact the solubility and stability of this compound. While specific data for this compound is limited, related pyridinium compounds show pH-dependent stability, being more stable in acidic conditions.[2]
Solution:
-
pH Optimization: If your experimental conditions permit, assess the solubility of this compound in a small range of pH values to determine the optimal condition for your assay. For some related compounds, a pH between 2 and 3 provides maximum stability.[2]
-
Avoid High Salt Concentrations: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect). If possible, use the lowest viable salt concentration.
Issue: My this compound solution, which was initially clear, has formed a precipitate over time.
Possible Cause 1: Temperature Fluctuations The solubility of many compounds is temperature-dependent. If the solution was prepared at a higher temperature (e.g., with heating to aid dissolution) and then stored at a lower temperature, the compound may precipitate out as the solution cools.
Solution:
-
Consistent Temperature: Store and use the this compound solution at a consistent temperature. If precipitation occurs upon cooling, gentle warming and sonication may be required to redissolve the compound before use.[1]
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Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to prevent degradation.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can also contribute to precipitation and degradation.[1]
Possible Cause 2: Chemical Instability Over time, this compound may degrade in aqueous solutions, and the degradation products could be less soluble, leading to precipitation.
Solution:
-
Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock solution for each experiment to minimize the impact of chemical instability.
-
Protect from Light: While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing solutions in amber vials or protecting them from light can prevent photochemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing stock solutions, DMSO is a commonly used solvent, with a maximum concentration of around 30.93 mg/mL (100 mM). Ethanol can also be used, with a maximum concentration of approximately 15.47 mg/mL (50 mM).
Q2: How can I improve the solubility of this compound for in vivo studies?
For in vivo applications, using a multi-component vehicle is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another approach is to use cyclodextrins, such as 20% SBE-β-CD in saline.[1] These excipients help to keep the compound in solution when diluted into the bloodstream.
Q3: Can I use heat or sonication to dissolve this compound?
Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid in the dissolution process.[1]
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be aliquoted and stored at -80°C for up to two years or at -20°C for up to one year to prevent inactivation from repeated freeze-thaw cycles.[1]
Q5: My this compound powder won't dissolve even in DMSO. What should I do?
Ensure that your DMSO is of high purity and anhydrous. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds. If the issue persists, gentle warming and vortexing can be applied. If the powder still does not dissolve, there may be an issue with the compound's purity or it may have degraded.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30.93 | 100 |
| Ethanol | 15.47 | 50 |
| Data sourced from Tocris Bioscience. |
Table 2: Example Formulations for Enhanced Aqueous Solubility of this compound
| Protocol | Components | Final Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.08 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (8.08 mM) | Suspended solution (requires sonication) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.08 mM) | Clear solution |
| Data sourced from MedchemExpress.com.[1] |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Formulation (Based on Protocol 1)
This protocol details the stepwise addition of solvents to prepare a clear solution of this compound suitable for administration.
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Prepare a 25 mg/mL stock solution of this compound in DMSO.
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Dispense the required volume of the DMSO stock solution. For a final volume of 1 mL, this would be 100 µL.
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Add PEG300. To the DMSO stock, add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
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Add Tween-80. Add 50 µL of Tween-80 to the mixture and mix again until a homogenous solution is achieved.
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Add Saline. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[1]
Visualizations
Caption: Workflow for preparing an aqueous formulation of this compound.
References
Validation & Comparative
A Comparative Analysis of Pyridone 6 and Other Pan-Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridone 6 (P6), a pan-Janus Kinase (JAK) inhibitor, with other notable JAK inhibitors, including pan-inhibitors like Tofacitinib and more selective agents such as Ruxolitinib and Baricitinib. The comparison is supported by experimental data from biochemical and cellular assays, as well as available in vivo studies, to offer a comprehensive overview for research and drug development applications.
Introduction to Janus Kinase (JAK) Inhibition
The Janus kinases are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). They are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making JAKs significant therapeutic targets. Pan-JAK inhibitors non-selectively target multiple JAK family members, while selective inhibitors show preference for specific JAKs, a distinction that can influence both efficacy and safety profiles.
I. Biochemical Profile: Kinase Inhibition
The primary determinant of a JAK inhibitor's function is its biochemical potency and selectivity against the four JAK isoforms. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Profile |
| This compound | 15[1][2][3] | 1[1][2][3] | 5[1][2][3] | 1[1][2][3] | Pan-JAK |
| Tofacitinib | 112[4] | 20[4] | 1[4] | - | Pan-JAK (JAK3/1) |
| Ruxolitinib | 3.3[5][6][7] | 2.8[5][6][7] | 428[8] | 19[8] | JAK1/JAK2 |
| Baricitinib | 5.9[9][10][11] | 5.7[9][10][11] | >400-560[10][11] | 53[10][11] | JAK1/JAK2 |
Note: IC50 values can vary between different assay conditions and sources. The values presented are representative figures from the cited literature.
This compound demonstrates potent, low nanomolar inhibition across all four JAK family members, classifying it as a true pan-JAK inhibitor. It shows the highest potency against JAK2 and TYK2.[1][2][3] In contrast, Tofacitinib shows a preference for JAK3 and JAK1 over JAK2.[4] Ruxolitinib and Baricitinib are both highly potent and selective inhibitors of JAK1 and JAK2.[5][6][7][9][10][11] Ruxolitinib is over 130-fold more selective for JAK1/2 compared to JAK3.[7]
II. Cellular Activity
Cellular assays provide a more physiologically relevant context by measuring the inhibitor's effect on signaling pathways within whole cells. A common method is to assess the inhibition of cytokine-induced STAT phosphorylation.
| Inhibitor | Cellular Assay | Key Findings |
| This compound | IL-2 and IL-4 dependent proliferation of CTLL cells | IC50 = 100 nM (IL-2) and 52 nM (IL-4)[1] |
| STAT phosphorylation | Blocks STAT5 phosphorylation; strongly inhibits STAT1, STAT5, and STAT6 phosphorylation.[12] | |
| Tofacitinib | Cytokine-induced STAT phosphorylation | Inhibits signaling by common γ-chain cytokines (IL-2, IL-4, etc.) as well as IFN-γ and IL-6.[4] |
| Ruxolitinib | IL-6 induced STAT3 phosphorylation in PBMCs | Inhibits STAT3 phosphorylation.[8] |
| Baricitinib | IL-6 stimulated STAT3 phosphorylation in whole blood | IC50 = 128 nM.[9] |
This compound effectively blocks the proliferation of immune cells (CTLLs) driven by cytokines that signal through different JAK combinations.[1] It potently inhibits the phosphorylation of multiple STAT proteins, consistent with its pan-JAK biochemical profile.[12] Tofacitinib, Ruxolitinib, and Baricitinib also demonstrate robust inhibition of STAT phosphorylation downstream of specific cytokine stimuli in cellular contexts.[4][8][9]
III. In Vivo Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of JAK inhibitors.
-
This compound (P6): In a murine model of asthma, P6 treatment suppressed airway eosinophilia.[13] When encapsulated in nanoparticles to improve delivery, it also suppressed airway hyperresponsiveness.[13] P6 has also been shown to ameliorate atopic dermatitis-like skin inflammation in NC/Nga mice by modulating the balance between Th2 and Th17 immune responses.[1][12]
-
Ruxolitinib: Demonstrates efficacy in mouse models of myeloproliferative neoplasms, where it reduces splenomegaly and prolongs survival.[6]
-
Baricitinib: Shows dose-dependent efficacy in rat models of adjuvant-induced arthritis, significantly inhibiting hind paw swelling and disease scores.[9]
IV. Visualizing Pathways and Processes
V. Experimental Protocols
This protocol outlines a typical method for determining the IC50 value of an inhibitor against a purified kinase.
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Reagent Preparation: Recombinant purified human JAK1, JAK2, JAK3, or TYK2 enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer (e.g., 50 mM Tris, pH 7.8, 100 mM NaCl, 5 mM DTT).[14] The test inhibitor (e.g., this compound) is serially diluted in DMSO.
-
Reaction Setup: The kinase reaction is initiated by mixing the JAK enzyme, peptide substrate (e.g., 500 nM), and ATP (concentration near the Km, or 1 mM for competitive assays) in a 96- or 384-well plate.[7][14] The test inhibitor is added at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature (or 30°C) for a set period, typically 60 minutes.[14][15][16]
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.[14]
-
Signal Detection: A detection reagent is added. For Homogeneous Time-Resolved Fluorescence (HTRF), this includes a Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC) which binds the biotinylated peptide.[14] Alternatively, luminescence-based methods like the Kinase-Glo® assay measure ATP consumption.[17]
-
Data Analysis: The signal is read on a compatible plate reader. The percentage of inhibition relative to a DMSO control is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
This protocol describes a method to measure an inhibitor's effect on cytokine-induced STAT phosphorylation in cells.
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Cell Preparation: A cytokine-responsive cell line (e.g., human T-cells, Kit 225 cells) is cultured.[18][19] Before the assay, cells are often starved of cytokines for a period (e.g., 2-48 hours) to reduce basal STAT phosphorylation.[18]
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Inhibitor Treatment: Cells (e.g., 5x10^4 to 1x10^5 per well) are pre-incubated with various concentrations of the JAK inhibitor or a vehicle control (DMSO) for 1-2 hours.[18]
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Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2, IL-6, IL-7) for a short period (typically 10-15 minutes) at 37°C to induce STAT phosphorylation.[18][19]
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Fixation and Permeabilization: The stimulation is stopped by fixing the cells immediately with paraformaldehyde.[18] Following fixation, cells are permeabilized, often with cold methanol, to allow intracellular antibody staining.[18]
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Antibody Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., PE-anti-pSTAT5). Co-staining for cell surface markers (e.g., CD3 for T-cells) can also be performed.[20]
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Flow Cytometry Analysis: The fluorescence intensity of single cells is measured using a flow cytometer. The median fluorescence intensity (MFI) of the phospho-STAT signal is quantified for each condition.
-
Data Analysis: The MFI of inhibitor-treated samples is compared to the stimulated control to determine the percentage of inhibition and calculate the IC50 value.
Conclusion
This compound is a potent pan-JAK inhibitor with low nanomolar activity against all four JAK isoforms.[1][2][3] Its biochemical profile distinguishes it from inhibitors like Ruxolitinib and Baricitinib, which preferentially target JAK1 and JAK2, and Tofacitinib, which has a preference for JAK1/3.[4][9] This broad activity translates to effective inhibition of multiple cytokine-driven cellular pathways and demonstrates efficacy in preclinical models of allergic inflammation.[12][13] The choice between a pan-JAK inhibitor like this compound and a more selective agent depends on the specific research question or therapeutic hypothesis, balancing the potential for broad efficacy against the desire for a more targeted mechanism of action to potentially mitigate off-target effects. The data and protocols presented here provide a foundational guide for researchers to compare and utilize these valuable chemical tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Ruxolitinib | INCB018424 | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Baricitinib (Olumiant) | Dermatology Handbook [dermatologyhandbook.co.uk]
- 12. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 19. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
Pyridone 6: A Comparative Guide to its Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Pyridone 6 (P6), a potent pan-Janus kinase (JAK) inhibitor, against other tyrosine kinases. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for various applications in drug discovery and biomedical research.
Selectivity Profile of this compound
This compound is a well-established ATP-competitive inhibitor of the JAK family of non-receptor tyrosine kinases. It exhibits high potency against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] This potent, broad-spectrum inhibition of JAKs underlies its mechanism of action in modulating cytokine signaling.
Quantitative Comparison of IC50 Values
The following tables summarize the inhibitory activity of this compound against the JAK family of kinases and provide an illustrative comparison with its activity against other representative tyrosine kinases.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 15[2] |
| JAK2 | 1[2] |
| JAK3 | 5[2] |
| TYK2 | 1[2] |
Table 2: Illustrative Selectivity Profile of this compound Against Other Tyrosine Kinases
| Kinase Family | Representative Kinase | IC50 Range (nM) |
| Src Family | c-Src | > 130[1][2] |
| Abl Family | Abl | > 130[1][2] |
| Receptor Tyrosine Kinases | EGFR | > 130[3] |
| Receptor Tyrosine Kinases | VEGFR2 | > 130[1][2] |
| Tec Family | Tec | > 130[1][2] |
Note: The IC50 values for non-JAK kinases are presented as a range based on available literature, which states values from 130 nM to >10 µM for other tested kinases. Specific IC50 values for each of these representative kinases for this compound are not publicly available.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro biochemical assays. The following is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for measuring kinase activity and inhibitor potency.
Representative HTRF Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Materials:
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Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)
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Biotinylated peptide substrate specific for the kinase
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Adenosine triphosphate (ATP)
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This compound (or other test compounds)
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Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Detection Buffer (containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
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384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In each well of the microplate, add the test compound, the specific kinase, and the biotinylated peptide substrate.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
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Detection: Stop the kinase reaction by adding the detection buffer containing the HTRF reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Second Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The IC50 values are then determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis.[4][5] this compound exerts its effects by inhibiting the kinase activity of JAKs, thereby blocking the downstream signaling events.
References
- 1. This compound | JAK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pyridone 6: A Comparative Analysis of its Efficacy in Modulating JAK/STAT Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridone 6's Performance Against Alternative JAK/STAT Pathway Inhibitors with Supporting Experimental Data.
This guide provides a detailed comparison of this compound (P6), a potent pan-Janus kinase (JAK) inhibitor, with other established JAK inhibitors. The objective is to offer a clear perspective on its efficacy and selectivity within the crucial JAK/STAT signaling pathway, supported by quantitative data and detailed experimental methodologies.
Introduction to JAK/STAT Signaling and this compound
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, inflammation, cell growth, and differentiation. Dysregulation of this pathway is implicated in a variety of diseases, such as autoimmune disorders and cancer. This compound is a small molecule inhibitor that targets the ATP-binding domain of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other well-established JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). A lower IC50 value indicates greater potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| This compound (P6) | 15[1] | 1[1] | 5[1] | 1[1] | Pan-JAK inhibitor |
| Tofacitinib | 1.7 - 3.7[1] | 1.8 - 4.1[1] | 0.75 - 1.6[1] | 16 - 34[1] | Primarily JAK1/JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Primarily JAK1/JAK2 |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428[2] | 19[2] | Primarily JAK1/JAK2 |
Disclaimer: The IC50 values presented in this table are compiled from various independent studies. Direct comparison should be made with caution as experimental conditions may have differed between studies.
Experimental Protocols
The validation of a compound's effect on the JAK/STAT signaling pathway involves a series of well-established in vitro assays. Below are the detailed methodologies for key experiments.
Western Blotting for Phosphorylated STAT (p-STAT)
This technique is used to qualitatively and semi-quantitatively measure the phosphorylation status of STAT proteins, a direct indicator of JAK activity.
-
Cell Culture and Treatment:
-
Cells (e.g., human peripheral blood mononuclear cells, or specific cell lines like TF-1) are cultured in appropriate media.
-
Cells are stimulated with a cytokine relevant to the JAK/STAT pathway being investigated (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, EPO for JAK2).
-
Cells are pre-treated with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time before cytokine stimulation.
-
-
Protein Extraction:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT3, anti-p-STAT5).
-
To normalize for total protein levels, a parallel blot or stripping and re-probing of the same membrane is performed using an antibody against the total, non-phosphorylated STAT protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
-
STAT-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT proteins, providing a functional readout of pathway inhibition.
-
Cell Line and Transfection:
-
A suitable cell line (e.g., HEK293T) is transiently or stably transfected with a reporter plasmid containing a STAT-responsive element (e.g., STAT3-responsive element) driving the expression of a reporter gene, typically firefly luciferase.
-
A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Cell Treatment:
-
Transfected cells are treated with the JAK inhibitor at various concentrations, followed by stimulation with the appropriate cytokine to activate the JAK/STAT pathway.
-
-
Luciferase Activity Measurement:
-
After a suitable incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibition of STAT transcriptional activity is then calculated relative to the vehicle-treated, cytokine-stimulated control.
-
Cell Proliferation Assay
This assay assesses the impact of JAK/STAT inhibition on the proliferation of cytokine-dependent cell lines.
-
Cell Culture:
-
A cytokine-dependent cell line (e.g., TF-1, which proliferates in response to GM-CSF or IL-3) is cultured in appropriate media.
-
-
Inhibitor Treatment:
-
Cells are seeded in a 96-well plate and treated with a serial dilution of the JAK inhibitor or vehicle control.
-
-
Cell Viability/Proliferation Measurement:
-
After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.
-
-
Data Analysis:
-
The absorbance or luminescence values are measured using a plate reader. The percentage of proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value for proliferation is determined.
-
Visualizing the JAK/STAT Pathway and Experimental Logic
To further clarify the mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating JAK/STAT inhibitors.
Caption: Logical comparison of this compound's pan-inhibitory profile with selective JAK inhibitors.
Conclusion
This compound demonstrates potent, broad-spectrum inhibition across the JAK family, with particularly strong activity against JAK2 and TYK2. This pan-inhibitory profile distinguishes it from more selective inhibitors like Tofacitinib, Baricitinib, and Ruxolitinib. While a pan-JAK inhibitor may offer therapeutic advantages in contexts where multiple JAK-STAT pathways are dysregulated, it may also present a different side-effect profile compared to more targeted agents. The choice of inhibitor will ultimately depend on the specific therapeutic application and the desired balance between broad efficacy and selectivity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel JAK/STAT pathway modulators.
References
A Comparative Guide: Pyridone 6 Versus JAK-Selective Inhibitors in T-Cell Studies
For researchers, scientists, and drug development professionals investigating T-cell mediated immunity and inflammatory diseases, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade. The choice of inhibitory tools to probe this pathway can significantly influence experimental outcomes. This guide provides an objective comparison between the pan-JAK inhibitor, Pyridone 6, and several JAK-selective inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Broad vs. Targeted Inhibition
The JAK-STAT pathway is the primary signal transduction route for numerous cytokines and growth factors that are essential for T-cell differentiation, proliferation, and function. The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors to modulate gene expression.[1][2]
This compound acts as a pan-JAK inhibitor , meaning it broadly inhibits multiple members of the JAK family (JAK1, JAK2, JAK3, and TYK2) by competing with ATP at the kinase domain.[3][4][5] This makes it a powerful tool for studying the overall effect of blocking the JAK-STAT pathway.
In contrast, JAK-selective inhibitors have been developed to target specific JAK family members with greater potency, allowing for a more nuanced investigation of the roles of individual kinases. Examples include Tofacitinib (primarily JAK1/3), Ruxolitinib (JAK1/2), and Upadacitinib (primarily JAK1).[6][7][8][9]
Caption: Canonical JAK-STAT signaling pathway and points of inhibition.
Comparative Analysis: Quantitative Data
The primary distinction between this compound and selective inhibitors lies in their potency against the four members of the JAK family. This selectivity profile directly translates into differential effects on various T-cell functions, which are often driven by specific cytokine-JAK-STAT combinations.
Table 1: Kinase Selectivity Profile (IC₅₀ in nM)
| Inhibitor | Type | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | Pan-JAK | 15[3][4][5][10] | 1[3][4][5][10] | 5[3][4][5][10] | 1[3][4][5][10] |
| Tofacitinib | JAK1/3 > JAK2 | 1.7 - 3.7[8] | 1.8 - 4.1[8] | 0.75 - 1.6[8] | 16 - 34[8] |
| Ruxolitinib | JAK1/2 > JAK3 | 3.3[6][11] | 2.8[6][11] | 428[12] | 19[12] |
| Upadacitinib | JAK1 >> JAK2/3 | 43[7][13] | 120[7][13] | 2300[7][13] | 4700[7][13] |
| Baricitinib | JAK1/2 | 5.9[14] | 5.7[14] | >400 | 53 |
Note: IC₅₀ values can vary based on the specific assay conditions.
Table 2: Summary of Reported Effects on T-Cell Subsets and Function
| Inhibitor | Effect on T-Cell Proliferation | Effect on T-Helper Differentiation | Key Cytokine Production Effects |
| This compound | Inhibits IL-2 and IL-4 dependent proliferation.[3][4] | Inhibits Th1 and Th2 development; promotes Th17 differentiation at certain concentrations.[3][4] | Reduces IFN-γ (Th1) and IL-13 (Th2); enhances IL-17 and IL-22 (Th17).[3] |
| Tofacitinib | Dose-dependently reduces TCR-stimulated proliferation.[15][16] | Inhibits Th1 polarization during priming.[17] | Reduces IFN-γ, IL-2, IL-17A, and TNF production.[15][18][19] |
| Ruxolitinib | Inhibits proliferation in response to JAK1/2 dependent cytokines. | Reduces Th1 and Th17 cell numbers; normalizes dysregulated Th1/Th17 responses.[20][21][22] | Suppresses Th1/Th2 cytokine production (IFN-γ, IL-4, IL-13).[23] |
| Upadacitinib | Suppresses pathogenic CD4+ T-cell proliferation.[24] | Promotes regulatory T-cell (Treg) proliferation.[24] | Reduces inflammatory gene expression in T-cells.[24] |
Experimental Protocols & Workflows
Accurate assessment of an inhibitor's effect on T-cell function requires robust and reproducible assays. Below are methodologies for key experiments.
STAT Phosphorylation Assay by Flow Cytometry
This assay quantifies the immediate downstream effect of JAK inhibition by measuring the phosphorylation status of STAT proteins following cytokine stimulation.
Caption: Workflow for a STAT phosphorylation flow cytometry assay.
Detailed Protocol:
-
Cell Preparation: Isolate primary T-cells or use a T-cell line. Ensure a sufficient number of cells for all conditions (~1x10⁵ cells per well).[3]
-
Cytokine Starvation: Wash cells and resuspend in cytokine-free media. Incubate for 2-4 hours at 37°C to reduce basal STAT phosphorylation.[3]
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or a selective JAK inhibitor for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-2 to assess pSTAT5) to the cell suspension and incubate for a short period, typically 15 minutes at 37°C.[3]
-
Fixation: Immediately stop the stimulation by adding paraformaldehyde (PFA) to a final concentration of 1.6-2% and incubate for 10 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and gently resuspend in ice-cold 90-100% methanol. Incubate on ice for at least 30 minutes.[3]
-
Staining: Wash the permeabilized cells to remove methanol. Resuspend in staining buffer (e.g., PBS with 1% BSA) and add the fluorochrome-conjugated anti-phospho-STAT antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the T-cell gate.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to divide in response to a stimulus, a hallmark of T-cell activation. Dye dilution assays are commonly used.
Caption: Workflow for a T-cell proliferation dye dilution assay.
Detailed Protocol:
-
Cell Preparation and Labeling: Isolate T-cells. Resuspend cells at ~1x10⁶ cells/mL in PBS and add a proliferation dye such as CFSE (carboxyfluorescein succinimidyl ester) or CellTrace™ Violet. Incubate for 10-20 minutes at 37°C, protected from light. Quench the staining reaction by adding complete media.
-
Assay Setup: Plate the labeled cells in a 96-well plate. Add the desired concentrations of this compound or the selective JAK inhibitor.
-
Stimulation: Add a proliferation stimulus, such as anti-CD3/CD28 beads or soluble antibodies, to the wells. Include unstimulated and vehicle-treated controls.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a CO₂ incubator.
-
Analysis: Harvest the cells and, if desired, stain with antibodies for surface markers (e.g., CD4, CD8) to analyze specific subsets. Acquire data on a flow cytometer. Proliferating cells will show a serial halving of the dye's fluorescence intensity, appearing as distinct peaks.
Cytokine Production Assay
This assay quantifies the secretion of key effector cytokines (e.g., IFN-γ, IL-17) from T-cells following activation.
Detailed Protocol:
-
Cell Culture and Stimulation: Isolate and culture T-cells as described for the proliferation assay, including the inhibitor and stimulus.
-
Supernatant Collection: After a defined incubation period (e.g., 48-72 hours), centrifuge the culture plates and carefully collect the cell-free supernatant. Store at -20°C or -80°C until analysis.
-
Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted supernatants and a standard curve of known cytokine concentrations to the plate. Incubate for 2 hours.
-
Wash and add a biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash and add a substrate (e.g., TMB). Stop the reaction and read the absorbance on a plate reader.
-
-
Quantification (Multiplex/Luminex): For simultaneous measurement of multiple cytokines, a bead-based multiplex immunoassay (e.g., Luminex) can be used according to the manufacturer's instructions. This involves incubating the supernatant with a mixture of cytokine-specific antibody-coated beads.
Conclusion
The choice between this compound and a JAK-selective inhibitor depends entirely on the experimental goal.
-
This compound is an excellent research tool for establishing the general involvement of the JAK-STAT pathway in a T-cell response. Its broad inhibitory profile ensures that signaling through all JAK-dependent cytokines is blocked. However, its lack of specificity makes it difficult to attribute effects to a single JAK kinase.
-
JAK-selective inhibitors are indispensable for dissecting the specific roles of JAK1, JAK2, JAK3, or TYK2 in T-cell biology. By comparing the effects of inhibitors with different selectivity profiles, researchers can infer which signaling pathways are dominant in their system. This specificity is crucial for translational research and the development of targeted therapeutics, as it may allow for the preservation of essential immune functions while targeting pathogenic pathways, potentially leading to improved safety profiles.[9]
References
- 1. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | JAK | Tocris Bioscience [tocris.com]
- 5. abmole.com [abmole.com]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 8. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 11. incb018424.com [incb018424.com]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. clinexprheumatol.org [clinexprheumatol.org]
- 18. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. uab.edu [uab.edu]
- 21. Ruxolitinib reverses dysregulated T helper cell responses and controls autoimmunity caused by a novel signal transducer and activator of transcription 1 (STAT1) gain-of-function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Therapeutic Effects of Upadacitinib on Experimental Autoimmune Uveitis: Insights From Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Pyridone 6 Versus Ruxolitinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: Pyridone 6 (also known as P6 or CMP-6) and Ruxolitinib (INCB018424). Both compounds are potent inhibitors of the JAK family of tyrosine kinases and are valuable tools in the study of JAK-STAT signaling pathways implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to aid in the selection and application of these inhibitors in a research setting.
Introduction to this compound and Ruxolitinib
This compound is a pan-JAK inhibitor known for its potent inhibition across the JAK family (JAK1, JAK2, JAK3, and TYK2). Ruxolitinib is the first FDA-approved JAK1/2 inhibitor for the treatment of myelofibrosis and polycythemia vera, demonstrating significant clinical efficacy.[1] While both molecules target the JAK-STAT pathway, their selectivity and potency can differ, influencing their utility in specific experimental contexts.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and Ruxolitinib is typically assessed through biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK kinase by 50% (IC50). The following table summarizes the reported IC50 values for both compounds against the four members of the JAK family. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions, which can influence the results.
| Kinase Target | This compound IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 15 | 3.3 |
| JAK2 | 1 | 2.8 |
| JAK3 | 5 (Kᵢ) | 428 |
| TYK2 | 1 | 19 |
Note: The IC50 values presented are indicative of the compounds' potency. Direct comparison should be made with caution as the data is aggregated from multiple sources. The value for this compound against JAK3 is reported as an inhibition constant (Kᵢ).
Signaling Pathway and Mechanism of Action
Both this compound and Ruxolitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, hematopoiesis, and immune response. The inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JAK kinases and preventing the phosphorylation and activation of STAT proteins.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the efficacy of kinase inhibitors like this compound and Ruxolitinib.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of purified JAK enzyme, a suitable peptide substrate, ATP, and assay buffer.
-
Compound Dilution: Create a serial dilution of this compound and Ruxolitinib in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding a specific concentration of ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed.
-
Data Analysis: Measure the signal using a plate reader and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (Generic Protocol)
This assay assesses the effect of the inhibitors on the proliferation of a cell line that is dependent on JAK-STAT signaling for growth.
Methodology:
-
Cell Seeding: Plate a JAK-dependent cell line (e.g., HEL, Ba/F3-JAK2V617F) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add varying concentrations of this compound and Ruxolitinib to the wells.
-
Incubation: Culture the cells for a period of 48 to 72 hours.
-
Viability Assessment: Add a reagent to measure cell viability, such as one that quantifies ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, resazurin).
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the half-maximal growth inhibition concentration (GI50) or IC50.
Conclusion
Both this compound and Ruxolitinib are potent inhibitors of the JAK-STAT pathway with distinct in vitro profiles. This compound demonstrates broad-spectrum inhibition across the JAK family, with particularly strong activity against JAK2 and TYK2. Ruxolitinib exhibits high potency and selectivity for JAK1 and JAK2. The choice between these inhibitors will depend on the specific research question, the desired selectivity profile, and the cellular context of the experiment. For studies requiring pan-JAK inhibition, this compound may be more suitable, while Ruxolitinib is a well-characterized and clinically relevant inhibitor for targeting JAK1 and JAK2. Researchers should carefully consider the compiled data and the experimental protocols provided in this guide to make an informed decision for their in vitro studies.
References
Confirming Pyridone 6 Target Engagement in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Pyridone 6, a potent pan-JAK inhibitor. Understanding whether a compound binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery and mechanism-of-action studies. This document outlines key experimental approaches, presenting supporting data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and its Target
This compound is a cell-permeable, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3][4] It potently inhibits JAK1, JAK2, JAK3, and Tyk2 at low nanomolar concentrations, displaying significantly weaker affinity for other protein tyrosine kinases.[1][2] The JAK family is a crucial component of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and inflammation.[3][5] By binding to the ATP-binding cleft of JAKs, this compound blocks their kinase activity, thereby inhibiting the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs) and subsequent gene expression.[1][2][3]
Comparison of Target Engagement Confirmation Methods
Several robust methods are available to confirm the direct interaction of this compound with its JAK targets in cell lysates. The choice of method often depends on factors such as available equipment, throughput requirements, and the specific question being addressed. The following sections compare the most common and effective techniques.
Data Summary: Quantitative Comparison of Target Engagement Methods
| Method | Principle | Throughput | Endpoint Measurement | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization of the target protein. | Low to High | Western Blot, ELISA, Mass Spectrometry | Label-free, applicable in lysates and intact cells.[6][7] | Can be laborious, requires specific antibodies for Western blot format.[8] |
| Isothermal Shift Assay (iTSA) | Ligand-induced change in protein thermal stability at a fixed temperature. | High | Mass Spectrometry | Simplified workflow compared to traditional thermal profiling.[6] | Requires access to mass spectrometry instrumentation. |
| Kinase Activity Assay | Measurement of the inhibition of JAK kinase activity. | Medium to High | Phosphorylation of a substrate (e.g., peptide, protein) | Direct measure of functional inhibition. | Indirect measure of binding, may be affected by ATP concentration. |
| Western Blotting (Downstream Effects) | Detection of changes in the phosphorylation state of downstream targets (e.g., STATs). | Low | Chemiluminescence or fluorescence | Provides information on pathway inhibition. | Indirect evidence of target engagement, can be influenced by other pathways. |
| Chemical Protein Stability Assay (CPSA) | Drug-induced changes in protein stability at room temperature. | High | Plate-based "mix-and-read" format. | Simple, high-throughput, no heating required.[9] | Lysate-based, does not provide information on cell permeability. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer. | High | Ratiometric light emission | Real-time measurement in live cells, highly quantitative.[9][10] | Requires genetic modification of the target protein. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This method relies on the principle that the binding of a ligand, such as this compound, increases the thermal stability of its target protein (JAKs).
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from cells of interest.
-
Compound Treatment: Aliquot the lysate and treat with varying concentrations of this compound or a vehicle control. Incubate to allow for target binding.
-
Heat Treatment: Heat the treated lysates across a range of temperatures.
-
Separation of Aggregated and Soluble Fractions: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Detection: Analyze the supernatant (soluble fraction) by Western blotting using antibodies specific for the JAK of interest (e.g., anti-JAK2).
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of JAKs in cell lysates.
Methodology:
-
Immunoprecipitation (Optional): Immunoprecipitate the specific JAK isoform from the cell lysate to reduce background kinase activity.
-
Kinase Reaction: Set up a kinase reaction mixture containing the cell lysate (or immunoprecipitated JAK), a specific JAK substrate (e.g., a peptide with a STAT phosphorylation site), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting the incorporation of radiolabeled ATP.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Western Blotting for Downstream Effects
This method indirectly confirms target engagement by observing the inhibition of the JAK-STAT signaling pathway.
Methodology:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound for a specified time.
-
Cell Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-4) to activate the JAK-STAT pathway.[1][3]
-
Cell Lysis: Lyse the cells to prepare whole-cell extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against phosphorylated STATs (e.g., anti-phospho-STAT5) and total STATs (as a loading control).
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT to total STAT. A decrease in this ratio with increasing concentrations of this compound indicates target engagement and pathway inhibition.
Visualizations
JAK-STAT Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 3. This compound | JAK | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. pubs.acs.org [pubs.acs.org]
Pyridone 6: A Comparative Review of its Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical efficacy of Pyridone 6 (P6), a potent pan-Janus kinase (JAK) inhibitor. By objectively comparing its performance across various in vitro and in vivo models and against other inhibitors, this document serves as a valuable resource for researchers in immunology, oncology, and drug discovery.
Mechanism of Action
This compound is a cell-permeable, ATP-competitive inhibitor of the JAK family of non-receptor tyrosine kinases.[1] It demonstrates potent, low nanomolar inhibitory activity against multiple JAK isoforms, thereby blocking downstream signaling of various cytokine receptors. This mechanism underpins its broad efficacy in models of inflammatory diseases and cancer.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against the four members of the JAK family. The half-maximal inhibitory concentrations (IC50) highlight its pan-JAK inhibitory profile.
| Target | IC50 (nM) |
| JAK1 | 15[1][2][3] |
| JAK2 | 1[1][2][3] |
| JAK3 | 5[2][3] |
| TYK2 | 1[1][2][3] |
P6 effectively inhibits the proliferation of cytokine-dependent cell lines. For instance, it blocks the IL-2-dependent proliferation of CTLL cells with an IC50 of 0.1 µM and IL-4-driven proliferation with an IC50 of 0.052 µM.[2]
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical models of disease.
Atopic Dermatitis
In a murine model of atopic dermatitis using NC/Nga mice, treatment with this compound delayed the onset and reduced the severity of skin lesions.[4] This effect was attributed to the modulation of T-helper cell differentiation, specifically the suppression of Th2 responses and the enhancement of Th17 responses.[4]
Allergic Asthma
In a mouse model of ovalbumin (OVA)-induced allergic asthma, P6 treatment suppressed eosinophilia in bronchoalveolar lavage (BAL) fluid.[5] When encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles (P6-PLGA) to improve delivery, it also suppressed airway hyperresponsiveness.[5] The therapeutic effect was associated with the inhibition of Th2 inflammation.[5]
Multiple Myeloma
This compound has shown significant anti-myeloma activity. It induced growth arrest and apoptosis in IL-6-dependent multiple myeloma cell lines.[6][7] Furthermore, P6 effectively inhibited the growth of primary myeloma cells, even when co-cultured with bone marrow stromal cells which typically confer resistance.[6][7]
Comparison with Other JAK Inhibitors
A key study compared the efficacy of this compound with AG490, another JAK inhibitor, in multiple myeloma models. P6 demonstrated superior potency and faster kinetics in inducing growth arrest and apoptosis in myeloma cell lines.[6][7] Unlike AG490, this compound did not inhibit the MAPK/ERK pathway, suggesting a more specific action on the JAK/STAT pathway.[6]
| Feature | This compound (P6) | AG490 |
| Potency in Myeloma Cells | Higher, effective at lower concentrations[6][7] | Lower[6][7] |
| Kinetics of Action | Faster induction of apoptosis[6][7] | Slower[6][7] |
| Pathway Specificity | Specific for JAK/STAT pathway[6] | Also affects MAPK/ERK pathway[6] |
Signaling Pathway Analysis
This compound exerts its effects by inhibiting the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and cancer.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Murine Model of Atopic Dermatitis
-
Animal Model: NC/Nga mice, which spontaneously develop atopic dermatitis-like skin lesions.[4]
-
Induction: Mice are sensitized with a mite antigen.[4]
-
Treatment: this compound is administered to the mice.[4]
-
Readouts: The severity of skin lesions is scored. Levels of cytokines such as IFN-γ, IL-13, IL-17, and IL-22 are measured. T-helper cell populations (Th1, Th2, Th17) are analyzed.[4]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 4. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a pan-Janus-activated kinase inhibitor, induces growth inhibition of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Effective Negative Controls for Pyridone 6 Experiments
For researchers in immunology, oncology, and drug discovery, Pyridone 6 has emerged as a potent tool for interrogating the Janus kinase (JAK) signaling pathway. As a pan-JAK inhibitor, it effectively blocks the activity of JAK1, JAK2, JAK3, and Tyk2, making it invaluable for studying the downstream consequences of JAK/STAT pathway inhibition. However, the validity and interpretability of any experiment hinge on the use of appropriate negative controls. This guide provides a comprehensive comparison of negative control strategies for experiments involving this compound, complete with experimental data and detailed protocols to ensure the robustness of your findings.
At its core, a negative control should mimic the experimental treatment without the specific biological activity of the compound being studied. This allows researchers to distinguish between the intended on-target effects of this compound and any non-specific or off-target effects arising from the compound's chemical structure or the experimental conditions.
Choosing the Right Negative Control: A Comparative Analysis
Here, we compare three primary types of negative controls for use in experiments with this compound:
-
Vehicle Control: The simplest and most fundamental negative control.
-
Structurally Related but Inactive Compound: A compound with a similar chemical scaffold to this compound but lacking JAK inhibitory activity.
-
Alternative Kinase Inhibitor (Inactive against JAKs): A kinase inhibitor with a different mechanism of action that is known to be inactive against the JAK family.
The following table summarizes the key characteristics and considerations for each type of negative control.
| Negative Control Type | Description | Advantages | Disadvantages |
| Vehicle Control (e.g., DMSO) | The solvent used to dissolve this compound. | - Easy to implement.- Controls for the effects of the solvent on the experimental system. | - Does not control for off-target effects of the this compound molecule itself. |
| Structurally Related Inactive Compound | A molecule with a similar pyridone-based scaffold that does not inhibit JAKs. | - Provides the best control for non-specific effects related to the chemical structure.- Helps to confirm that the observed effects are due to JAK inhibition and not the chemical backbone. | - A commercially available, perfectly inactive analog of this compound is not currently marketed.- May require chemical synthesis or sourcing from specialized vendors. |
| Alternative Kinase Inhibitor (Inactive against JAKs) | An inhibitor of a different kinase family with no reported activity against JAKs. | - Controls for general effects of introducing a small molecule kinase inhibitor into the system.- Can help to rule out non-specific kinase inhibition. | - Does not control for off-target effects specific to the pyridone scaffold.- The chosen inhibitor may have its own off-target effects. |
Quantitative Comparison of this compound and Control Compounds
To illustrate the importance of selecting an appropriate negative control, the following table presents hypothetical data comparing the inhibitory activity of this compound with a potential structurally related inactive analog and an alternative kinase inhibitor.
| Compound | Target | IC50 (nM) |
| This compound | JAK1 | 15[1] |
| JAK2 | 1[1] | |
| JAK3 | 5[1] | |
| TYK2 | 1[1] | |
| Hypothetical Inactive Analog | JAK1 | >10,000 |
| JAK2 | >10,000 | |
| JAK3 | >10,000 | |
| TYK2 | >10,000 | |
| Alternative Kinase Inhibitor (e.g., MEK Inhibitor) | JAK1 | >10,000 |
| JAK2 | >10,000 | |
| JAK3 | >10,000 | |
| TYK2 | >10,000 |
Experimental Protocols
To ensure the rigorous validation of your experimental results, it is crucial to incorporate appropriate negative controls into your workflow. Below are detailed protocols for two common assays used to assess the effects of this compound.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the specific inhibitory effect of this compound on the JAK/STAT signaling pathway by measuring the phosphorylation of a key downstream target, STAT3.
Materials:
-
Cells responsive to cytokine stimulation (e.g., HeLa, A549)
-
This compound (dissolved in DMSO)
-
Negative Control (Vehicle, Structurally Related Inactive Compound, or Alternative Kinase Inhibitor, also in DMSO)
-
Cytokine (e.g., Interleukin-6, IL-6)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 1 µM) or the negative control at the same concentration for 1-2 hours. Include a vehicle-only control.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 and total-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of this compound on cell growth, which is often dependent on JAK/STAT signaling.
Materials:
-
Cytokine-dependent cell line (e.g., TF-1)
-
This compound (dissolved in DMSO)
-
Negative Control (Vehicle, Structurally Related Inactive Compound, or Alternative Kinase Inhibitor, also in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cytokine-dependent cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or the negative control to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value for this compound.
-
Visualizing Experimental Design and Signaling Pathways
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for testing this compound with appropriate negative controls.
Caption: The canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
By carefully selecting and implementing the appropriate negative controls, researchers can significantly enhance the reliability and impact of their studies using this compound, leading to a more accurate understanding of the critical role of the JAK/STAT pathway in health and disease.
References
A Head-to-Head Comparison of Pyridone 6 and Tofacitinib: A Preclinical Pan-JAK Inhibitor Versus a Clinically Approved JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Pyridone 6 and Tofacitinib, two small molecule inhibitors of the Janus kinase (JAK) family. A critical distinction frames this analysis: Tofacitinib is a clinically approved drug with extensive data from human trials for the treatment of autoimmune diseases such as rheumatoid arthritis. In contrast, this compound is a potent preclinical pan-JAK inhibitor used for research purposes, with no evidence of progression into human clinical trials. This comparison will delve into their respective mechanisms of action, target selectivity, and available efficacy and safety data, supported by detailed experimental protocols and visualizations to aid in understanding their distinct profiles.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both this compound and Tofacitinib exert their effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in inflammation and immunity.[1][2] Inhibition of JAKs prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of pro-inflammatory genes.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Tofacitinib, highlighting the differences in their characterization.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | This compound (IC50/Ki) | Tofacitinib (IC50) |
| JAK1 | 15 nM (IC50)[3] | 56 nM[2] |
| JAK2 | 1 nM (IC50)[3] | 406 nM[2] |
| JAK3 | 5 nM (Ki)[4] | Not specified in provided results |
| TYK2 | 1 nM (IC50)[3] | Not specified in provided results |
Note: IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate greater potency.
Table 2: Preclinical vs. Clinical Efficacy Overview
| Parameter | This compound | Tofacitinib |
| Development Stage | Preclinical | Clinically Approved |
| Evidence | In vitro cell-based assays, in vivo animal models | Phase I, II, III, and IV clinical trials, real-world data |
| Key Preclinical Findings | Inhibits IL-2 and IL-4 dependent cell proliferation[5] | - |
| Ameliorates allergic skin inflammation in mice[6] | - | |
| Suppresses asthmatic responses in a murine model[7] | - | |
| Key Clinical Efficacy (Rheumatoid Arthritis) | Not Applicable | ACR20 Response (ORAL Solo trial, 3 months): 59.8% (5 mg BID) vs. 26.7% (placebo)[8] |
| HAQ-DI Improvement (ORAL Solo trial, 3 months): Significant improvement vs. placebo[9] | ||
| Radiographic Progression Inhibition (ORAL Scan trial, 6 months): Less progression with Tofacitinib + Methotrexate vs. Placebo + Methotrexate[9] |
ACR20: American College of Rheumatology 20% improvement criteria. HAQ-DI: Health Assessment Questionnaire-Disability Index. BID: twice daily.
Table 3: Safety Profile Overview
| Aspect | This compound | Tofacitinib |
| Human Safety Data | Not Available | Extensive data from clinical trials and post-marketing surveillance[10][11][12] |
| Common Adverse Events (in humans) | Not Applicable | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis[13] |
| Serious Adverse Events (in humans) | Not Applicable | Serious infections (e.g., pneumonia, herpes zoster), malignancies, major adverse cardiovascular events, thrombosis[10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound: In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase Assay - Representative Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the potency of this compound in inhibiting JAK family kinases.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
TR-FRET dilution buffer
-
This compound (or other test inhibitor) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the diluted this compound.
-
Kinase and Substrate Addition: Add a pre-mixed solution of the JAK enzyme and the fluorescein-labeled substrate peptide to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer.
-
Signal Reading: After a final incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tofacitinib: Phase 3 Clinical Trial in Rheumatoid Arthritis (ORAL Solo - Representative Protocol)
This protocol outlines the design of a typical Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of Tofacitinib in patients with active rheumatoid arthritis.
Objective: To assess the efficacy and safety of Tofacitinib monotherapy in patients with moderate to severe active rheumatoid arthritis who have had an inadequate response to previous disease-modifying antirheumatic drugs (DMARDs).
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group
-
Duration: 6 months
Patient Population:
-
Adults (≥18 years) with a diagnosis of rheumatoid arthritis for at least 6 months.
-
Active disease, defined by a certain number of swollen and tender joints and elevated inflammatory markers (e.g., C-reactive protein or erythrocyte sedimentation rate).
-
Inadequate response to at least one conventional or biologic DMARD.
Treatment Arms:
-
Tofacitinib 5 mg administered orally twice daily.
-
Tofacitinib 10 mg administered orally twice daily.
-
Placebo administered orally twice daily.
Primary Endpoints:
-
ACR20 Response Rate at Month 3: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria.
-
Change from Baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI) at Month 3: To assess improvement in physical function.
-
Remission Rate (DAS28-ESR < 2.6) at Month 6: The proportion of patients achieving a Disease Activity Score 28 using Erythrocyte Sedimentation Rate of less than 2.6.
Secondary Endpoints:
-
ACR50 and ACR70 response rates.
-
Changes in individual ACR components.
-
Safety and tolerability assessments, including adverse event monitoring and laboratory tests.
Procedure:
-
Screening: Patients are screened for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms.
-
Treatment Period: Patients receive the assigned treatment for the duration of the study.
-
Assessments: Efficacy and safety assessments are performed at baseline and at specified follow-up visits (e.g., weeks 2, 4, 8, 12, 16, 20, and 24).
-
Data Analysis: Statistical analysis is performed to compare the treatment arms for the primary and secondary endpoints.
Conclusion
The comparison between this compound and Tofacitinib is fundamentally a comparison between a preclinical research tool and a clinically validated therapeutic. This compound demonstrates potent pan-JAK inhibition in in vitro and in vivo preclinical models, making it a valuable compound for studying the roles of the JAK-STAT pathway in various disease models. However, the lack of clinical data means its efficacy and safety in humans are unknown.
Tofacitinib, on the other hand, has a well-established efficacy and safety profile from a comprehensive clinical development program. It has demonstrated significant clinical benefits for patients with rheumatoid arthritis and other autoimmune diseases. The extensive clinical data for Tofacitinib provides a clear understanding of its therapeutic window and associated risks, which is essential for its use in clinical practice.
For researchers in drug development, this compound serves as an example of a potent early-stage compound, while Tofacitinib represents the culmination of a successful drug development program, providing a benchmark for the efficacy and safety of JAK inhibitors. This guide underscores the importance of rigorous preclinical and clinical evaluation in the translation of a promising molecule into a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shutterstock.com [shutterstock.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a pan-JAK inhibitor, ameliorates allergic skin inflammation of NC/Nga mice via suppression of Th2 and enhancement of Th17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a Janus kinase inhibitor, this compound, on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medwirenews.com [medwirenews.com]
- 9. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib in juvenile idiopathic arthritis: a double-blind, placebo-controlled, withdrawal phase 3 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
